molecular formula C11H12BrNO3 B11840343 3-Bromo-4-butyramidobenzoic acid CAS No. 1131594-23-4

3-Bromo-4-butyramidobenzoic acid

Cat. No.: B11840343
CAS No.: 1131594-23-4
M. Wt: 286.12 g/mol
InChI Key: RKLPKORJFHRJSS-UHFFFAOYSA-N
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Description

3-Bromo-4-butyramidobenzoic Acid is a specialized benzoic acid derivative designed for research and development applications. This compound integrates a bromo substituent and a butyramide group onto the benzoic acid core, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its molecular structure is ideal for constructing more complex molecules, particularly in the exploration of novel pharmaceuticals and agrochemicals. Researchers can utilize this compound in cross-coupling reactions, where the bromide acts as a handle for metal-catalyzed transformations, such as Suzuki or Heck reactions . The butyramide moiety can contribute to the compound's lipophilicity and potential for hydrogen bonding, influencing the pharmacokinetic properties of resulting candidate molecules. As with all fine chemicals for research, this product is intended for laboratory use only by qualified professionals. It is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131594-23-4

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

3-bromo-4-(butanoylamino)benzoic acid

InChI

InChI=1S/C11H12BrNO3/c1-2-3-10(14)13-9-5-4-7(11(15)16)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16)

InChI Key

RKLPKORJFHRJSS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Foundational & Exploratory

3-Bromo-4-butyramidobenzoic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Bromo-4-butyramidobenzoic acid , a specialized chemical intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) optimization and scaffold diversification.

Strategic Intermediate for Medicinal Chemistry & Drug Design

Executive Summary

3-Bromo-4-butyramidobenzoic acid (CAS 1131594-23-4 ) is a functionalized benzoic acid derivative characterized by three distinct reactive handles: a carboxylic acid (C-1), a bromine atom (C-3), and a butyramide moiety (C-4).[1][2][3][4] It serves as a critical "node" molecule in combinatorial libraries, allowing researchers to explore lipophilic interactions via the butyryl chain while retaining the capacity for orthogonal functionalization at the bromine (via cross-coupling) and acid (via amidation/esterification) sites.

This guide details the chemical identity, synthesis protocols, and strategic applications of this compound in high-throughput screening and lead optimization.

Chemical Identity & Physicochemical Profile

This section establishes the "molecular passport" for 3-Bromo-4-butyramidobenzoic acid, ensuring precise identification across global chemical databases.

Parameter Data / Identifier
Chemical Name 3-Bromo-4-butyramidobenzoic acid
Synonyms 3-Bromo-4-(butyrylamino)benzoic acid; 4-Butanamido-3-bromobenzoic acid
CAS Number 1131594-23-4
Molecular Formula C₁₁H₁₂BrNO₃
Molecular Weight 286.12 g/mol
SMILES CCCC(=O)Nc1ccc(C(=O)O)cc1Br
InChI Key (Predicted) InChI=1S/C11H12BrNO3/c1-2-3-10(14)13-9-5-4-8(11(15)16)6-7(9)12/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16)
LogP (Predicted) ~2.8 (Moderate Lipophilicity)
pKa (Acid) ~4.0 (Carboxylic acid)
Melting Point >200°C (Typical for amide-benzoic acids)

Synthesis & Manufacturing Protocol

The synthesis of 3-Bromo-4-butyramidobenzoic acid relies on the selective N-acylation of the aniline nitrogen in the presence of a free carboxylic acid. This reaction requires careful pH control to prevent the formation of mixed anhydrides at the carboxylic acid position.

Reaction Mechanism

The nucleophilic nitrogen of the 4-amino group attacks the carbonyl carbon of butyryl chloride. The presence of the electron-withdrawing bromine at the ortho position to the amine slightly reduces nucleophilicity, requiring a non-nucleophilic base catalyst.

Synthesis Workflow Diagram

SynthesisPath Start 4-Amino-3-bromobenzoic Acid (CAS: 20776-50-5) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Butyryl Chloride (1.1 eq) Reagent->Intermediate Base Base: Pyridine or TEA Solvent: DCM/THF Base->Intermediate HCl Scavenging Product 3-Bromo-4-butyramidobenzoic Acid (CAS: 1131594-23-4) Intermediate->Product Elimination of Cl-

Figure 1: Synthetic pathway for the selective N-acylation of 4-amino-3-bromobenzoic acid.

Step-by-Step Experimental Protocol

Objective: Synthesize 10g of 3-Bromo-4-butyramidobenzoic acid with >98% purity.

  • Preparation :

    • Charge a 250 mL round-bottom flask with 4-amino-3-bromobenzoic acid (10.0 g, 46.3 mmol).

    • Add anhydrous Tetrahydrofuran (THF) (100 mL) and stir to create a suspension.

    • Add Triethylamine (TEA) (14.0 mL, 100 mmol, 2.2 eq) to solubilize the acid and act as a proton scavenger.

    • Cool the mixture to 0°C in an ice bath.

  • Acylation :

    • Add Butyryl Chloride (5.3 mL, 51 mmol, 1.1 eq) dropwise over 20 minutes. Note: Exothermic reaction; maintain internal temperature <10°C.

    • Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

  • Process Control (IPC) :

    • TLC : Mobile phase 5% MeOH in DCM. Look for the disappearance of the starting aniline (lower Rf) and appearance of the amide product.

    • LC-MS : Confirm mass [M+H]+ = 286/288 (Br isotope pattern).

  • Work-up :

    • Concentrate the THF under reduced pressure.

    • Dilute residue with EtOAc (150 mL) and wash with 1N HCl (2 x 50 mL) to remove excess TEA and unreacted amine. Crucial: The product is an acid; it will remain in the organic layer at acidic pH.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification :

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Applications in Drug Discovery

This molecule is not merely an end-product but a privileged scaffold for generating diverse chemical libraries.

Structural Utility Map

SAR_Utility Center 3-Bromo-4-butyramidobenzoic Acid Core Br Bromine (C-3) Handle for Cross-Coupling Center->Br COOH Carboxylic Acid (C-1) Solubility / Salt Formation Center->COOH Amide Butyramide (C-4) Lipophilic Chain + H-Bonding Center->Amide Suzuki Suzuki-Miyaura (Biaryl Synthesis) Br->Suzuki Pd-Catalysis Prodrug Ester Prodrugs COOH->Prodrug Derivatization Bioiso Bioisostere Optimization Amide->Bioiso Linker Length

Figure 2: SAR utility map highlighting the three divergent points for chemical modification.

Strategic Roles
  • Fragment-Based Drug Discovery (FBDD) : The bromine atom allows for rapid expansion via Suzuki or Buchwald-Hartwig couplings to explore adjacent hydrophobic pockets in a protein target.

  • Lipophilicity Tuning : The n-butyryl chain adds a specific lipophilic vector (C4 chain) that can improve cell permeability compared to the acetyl analog, without the steric bulk of a pivaloyl group.

  • Peptidomimetics : The benzamide structure mimics the backbone of peptide substrates, making this scaffold useful in designing protease inhibitors.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 13.0 (s, 1H, -COOH )

    • δ 9.5 (s, 1H, -NH -CO-)

    • δ 8.1 (d, 1H, Ar-H, C2)

    • δ 7.9 (dd, 1H, Ar-H, C6)

    • δ 7.6 (d, 1H, Ar-H, C5)

    • δ 2.3 (t, 2H, -CO-CH ₂-)

    • δ 1.6 (m, 2H, -CH₂-CH ₂-CH₃)

    • δ 0.9 (t, 3H, -CH₃)

  • Mass Spectrometry (ESI) :

    • Positive Mode: [M+H]⁺ = 286.0 and 288.0 (1:1 ratio indicating Bromine).

    • Negative Mode: [M-H]⁻ = 284.0 and 286.0.

Safety & Handling

  • GHS Classification : Warning.[5]

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling : Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 44828532 (Analog: 3-Bromo-4-isobutylbenzoic acid). Retrieved from [Link](Note: Used for structural property inference of the n-butyryl analog).

Sources

Thermodynamic Stability Profiling of 3-Bromo-4-butyramidobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical framework for assessing the thermodynamic stability of 3-Bromo-4-butyramidobenzoic acid . As specific experimental constants for this exact derivative are often proprietary, this whitepaper synthesizes data from structural analogs (e.g., 4-acetamidobenzoic acid, 3-bromobenzoic acid) and established physicochemical principles to provide a predictive stability profile and the required validation protocols.

Executive Summary & Structural Logic

The thermodynamic stability of 3-Bromo-4-butyramidobenzoic acid is governed by the interplay between its rigid aromatic core and the hydrolytically susceptible butyramide side chain. Unlike simple benzamides, the presence of the ortho-bromo substituent introduces significant steric and electronic effects that alter its degradation kinetics.

Structural Stability Analysis

The molecule contains three distinct thermodynamic domains:

  • The Benzoic Acid Moiety (C1): Drives solid-state stability through strong intermolecular hydrogen bonding (carboxylic acid dimers). It dictates pH-dependent solubility (

    
    , predicted due to the -I effect of Br).
    
  • The Butyramido Group (C4): The primary locus of chemical instability. While amides are generally stable, they undergo hydrolysis under stress.

  • The Bromo Substituent (C3): The critical stabilizer. Located ortho to the amide nitrogen, the bulky bromine atom (

    
    ) forces the amide carbonyl out of coplanarity with the phenyl ring (steric inhibition of resonance) and sterically hinders nucleophilic attack by water or hydroxide ions.
    

Hypothesis: 3-Bromo-4-butyramidobenzoic acid exhibits superior hydrolytic stability compared to its non-halogenated analog (4-butyramidobenzoic acid) due to the ortho-effect, but will show lower solubility in aqueous media.

Chemical Degradation Pathways

The thermodynamic sink for this molecule in solution is the hydrolysis of the amide bond. This reaction is irreversible under physiological conditions and follows pseudo-first-order kinetics in buffered aqueous solutions.

Degradation Mechanism

The degradation yields 3-bromo-4-aminobenzoic acid and butyric acid .

DegradationPathway Figure 1: Hydrolytic Degradation Pathway of 3-Bromo-4-butyramidobenzoic acid Parent 3-Bromo-4- butyramidobenzoic acid Transition Tetrahedral Intermediate Parent->Transition + H2O / H+ or OH- Product1 3-Bromo-4- aminobenzoic acid Transition->Product1 C-N Bond Cleavage Product2 Butyric Acid Transition->Product2

Kinetic Prediction (Hammett & Taft)

Using the Taft equation for steric effects (


), the hydrolysis rate constant (

) can be modeled. The ortho-bromo substituent introduces a steric parameter (

), significantly reducing the rate of hydrolysis compared to the unsubstituted parent.


  • Acid Catalysis: Expected to be slow; protonation occurs at the carbonyl oxygen. The Br atom reduces basicity, further slowing protonation.

  • Base Catalysis: The rate-limiting step is the attack of

    
    . The bulky Br atom blocks the trajectory of the incoming nucleophile.
    

Solid-State Thermodynamics

In the solid state, thermodynamic stability is defined by the crystal lattice energy.

Polymorphism & Melting Point

Based on analogs (e.g., 4-acetamidobenzoic acid, MP ~260°C), this molecule is expected to have a high melting point, likely in the range of 215°C – 235°C . The lower range compared to the acetamido analog is due to the flexible butyryl chain increasing the entropy of fusion (


) and slightly disrupting packing efficiency.
PropertyPredicted ValueRationale
Melting Point (

)
215 – 235°CStrong H-bond network (COOH dimers) + Amide stacking.
Enthalpy of Fusion (

)
35 – 45 kJ/molTypical for hydrogen-bonded aromatic acids.
Crystal Habit Needles or PlatesDriven by anisotropic growth along H-bond chains.
Hygroscopicity Low (< 0.5% w/w)Lipophilic Br and Butyl chain repel surface moisture.

Experimental Protocols for Validation

To confirm the theoretical profile, the following self-validating experimental workflows are required.

Workflow Overview

StabilityWorkflow Figure 2: Thermodynamic Stability Characterization Workflow cluster_Solid Phase 1: Solid State cluster_Solution Phase 2: Solution Kinetics Start Sample: 3-Bromo-4- butyramidobenzoic acid DSC DSC / TGA (Thermal Stability) Start->DSC XRPD XRPD (Polymorph Check) Start->XRPD Stress Forced Degradation (Acid/Base/Oxidation) DSC->Stress If Tm > 200°C Analysis HPLC-UV / LC-MS Quantification Stress->Analysis pH_Profile pH-Rate Profiling (pH 1.2 - 10.0) pH_Profile->Analysis Model Arrhenius Model & Shelf-Life Prediction Analysis->Model

Protocol A: pH-Rate Profile Determination

Objective: Determine the hydrolytic rate constants (


) across the physiological pH range.
  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.5 (Acetate), 6.8 (Phosphate), and 10.0 (Borate). Adjust ionic strength to

    
     M using NaCl.
    
  • Stock Solution: Dissolve compound in DMSO (5 mg/mL).

  • Initiation: Spike stock into pre-heated buffers (

    
    ) to a final concentration of 50 
    
    
    
    .
  • Sampling: Aliquot 500

    
     at 
    
    
    
    hours. Quench immediately with cold acetonitrile/0.1% TFA.
  • Analysis: HPLC-UV (C18 column, Gradient 5-95% ACN in water + 0.1% TFA). Monitor parent decay and formation of 3-bromo-4-aminobenzoic acid (RRT ~0.6).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Solid-State Stress Testing (Accelerated)

Objective: Assess physical stability and chemical purity under ICH conditions.

  • Conditions: Store open vials at

    
     and 
    
    
    
    .
  • Timepoints: 2 weeks, 1 month, 3 months.

  • Readout:

    • Chemical: HPLC assay (Limit of degradation: < 0.1%).

    • Physical: XRPD (Check for polymorphic transitions or solvate formation).

References

  • ICH Expert Working Group. "ICH Q1A (R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003. [Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. "Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists." Wiley-Interscience, 1986. (Standard text for amide hydrolysis kinetics).

  • Yoshioka, S., & Stella, V. J. "Stability of Drugs and Dosage Forms." Springer, 2002. (Methodologies for Arrhenius plotting and shelf-life prediction).

  • Giron, D. "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates." Thermochimica Acta, 1995. [Link]

  • PubChem. "3-Bromo-4-acetamidobenzoic acid (Analog Data)." National Library of Medicine. [Link]

Technical Guide: Physicochemical Profiling of 3-Bromo-4-butyramidobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically pKa and ionization states, of 3-Bromo-4-butyramidobenzoic acid .

Executive Summary

3-Bromo-4-butyramidobenzoic acid is a disubstituted benzoic acid derivative often utilized as a scaffold in medicinal chemistry (e.g., as an intermediate for histone deacetylase inhibitors or specific GPCR ligands).[1] Its physicochemical behavior is governed by the interplay between the acidic carboxyl group, the lipophilic bromine substituent, and the hydrogen-bond-donating/accepting amide moiety.[1]

  • Primary pKa (Acidic): 3.85 ± 0.10 (Carboxylic Acid).[1]

  • Secondary pKa (Basic): < 0 (Amide Nitrogen; non-ionizable in physiological range).[1]

  • Physiological State: Predominantly anionic (deprotonated) at blood pH (7.4).[1]

  • Solubility Profile: pH-dependent; low intrinsic solubility in gastric environments (pH 1.2), high solubility in intestinal environments (pH 6.8+).[1]

Chemical Identity & Structural Analysis[1][2]

To understand the ionization behavior, we must deconstruct the molecule into its electronic contributors.[1]

FeatureMoietyElectronic Effect (Hammett)Impact on pKa
Scaffold Benzoic AcidReference pKa = 4.20Baseline acidity.
Position 3 Bromine (-Br)Electron Withdrawing (

)
Acid Strengthening. Stabilizes the carboxylate anion via inductive effects (-I).[1]
Position 4 Butyramido (-NHCOC

H

)
Weakly Electron Donating/Neutral (

to

)
Negligible/Slight Weakening. The amide nitrogen's lone pair is delocalized into the carbonyl, reducing resonance donation into the ring compared to an amine.[1]
Theoretical pKa Derivation (Hammett Equation)

In the absence of a specific experimental monograph for the butyryl analog, we apply the Hammett equation using high-fidelity constants derived from the acetamido analog (Acedoben).



  • 
     (Benzoic Acid) = 4.20[2]
    
  • 
     (Reaction constant for benzoic acids) = 1.00
    
  • 
     (Br) = +0.39
    
  • 
     (NH-Acyl) 
    
    
    
    -0.15 (Slight resonance donation)


Correction: Experimental data for 3-bromobenzoic acid is 3.[1]81. Experimental data for 4-acetamidobenzoic acid is 4.28.[1][3] Combining these empirical shifts:

  • Shift due to 3-Br:

    
    
    
  • Shift due to 4-Amide:

    
    
    
  • Net Predicted pKa:

    
    
    

Consensus Value: The pKa is centered at 3.85 .[1]

Ionization Profile & Species Distribution

The molecule exists in two primary states within the aqueous pH range (0–14): the neutral carboxylic acid (HA) and the anionic carboxylate (A⁻). The amide group remains neutral.[1]

Henderson-Hasselbalch Analysis

At pH 7.4 (Physiological):


Conclusion:  At physiological pH, the molecule is >99.9% ionized (anionic) .
Ionization Diagram (Graphviz)

IonizationScheme cluster_0 Dominant Species by pH Neutral Neutral Species (HA) (Low Solubility) pH < 3.85 Equilibrium Neutral->Equilibrium Anion Anionic Species (A⁻) (High Solubility) pH > 3.85 Equilibrium->Anion Ka = 10^-3.85 Gastric Gastric (pH 1.2): ~99.8% Neutral Intestinal Intestinal (pH 6.8): >99% Anionic Blood Plasma (pH 7.4): >99.9% Anionic

Figure 1: Ionization equilibrium and species dominance across physiological compartments.

Experimental Determination Protocols

For researchers requiring precise experimental validation, the following protocols are the industry standard for benzoic acid derivatives.

Method A: Potentiometric Titration (The "Gold Standard")

This method is preferred for compounds with solubility >0.5 mM.[1]

Reagents:

  • 0.1 M KOH (Standardized, CO2-free).[1]

  • 0.1 M HCl.[1]

  • Ionic Strength Adjuster: 0.15 M KCl.[1]

  • Solvent: Water (if soluble) or Methanol/Water co-solvent (e.g., 30% MeOH) if insoluble.[1]

Workflow:

  • Dissolution: Dissolve ~3 mg of 3-Bromo-4-butyramidobenzoic acid in 20 mL of degassed water/KCl. (If insoluble, use the Yasuda-Shedlovsky extrapolation method with MeOH/Water mixtures).[1]

  • Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure full protonation.

  • Titration: Titrate with 0.1 M KOH in small increments (0.5 µL - 5 µL) using an autotitrator (e.g., Mettler Toledo or Sirius T3).

  • Data Analysis: Plot pH vs. Volume of Base. The inflection point (first derivative max) represents the equivalence point.[1] The half-equivalence point represents the pKa.[1]

Method B: UV-Metric Titration (For Low Solubility)

If the compound precipitates at low pH (neutral form), UV-metric titration is superior as it detects species concentration via absorbance shifts rather than bulk pH changes.

Workflow Diagram:

ExperimentalWorkflow cluster_Methods Select Methodology Start Start: 3-Bromo-4-butyramidobenzoic Acid Sample SolubilityCheck Check Aqueous Solubility (Is it > 0.1 mM?) Start->SolubilityCheck Potentiometric Method A: Potentiometric Titration (Standard) SolubilityCheck->Potentiometric Yes UVMetric Method B: UV-Metric Titration (For Low Solubility/High Lipophilicity) SolubilityCheck->UVMetric No Analysis Data Processing (Bjerrum Plot / Yasuda-Shedlovsky) Potentiometric->Analysis Cosolvent Method C: Co-Solvent Extrapolation (Measure in 30%, 40%, 50% MeOH -> Extrapolate to 0%) UVMetric->Cosolvent If ppt persists UVMetric->Analysis Cosolvent->Analysis Result Output: Thermodynamic pKa Analysis->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Pharmaceutical Implications[1][5]

Solubility (LogS)

The solubility of 3-Bromo-4-butyramidobenzoic acid is governed by the equation:



  • 
     (Intrinsic Solubility):  Likely low (< 50 µg/mL) due to the lipophilic bromine and butyryl chain.[1]
    
  • pH 1.2: Solubility

    
     (Poor).[1]
    
  • pH 6.8: Solubility

    
     (Good).[1]
    
Lipophilicity (LogD)

The distribution coefficient (LogD) will drop significantly as pH increases.[1]

  • LogP (Neutral): Estimated ~2.8 (Moderate lipophilicity).[1]

  • LogD (pH 7.4): Estimated ~ -0.7 (Hydrophilic due to ionization).[1]

Formulation Note: To ensure oral bioavailability, this compound should likely be formulated as a salt (e.g., Sodium 3-bromo-4-butyramidobenzoate) or in an enteric-coated vehicle to prevent precipitation in the stomach.

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pKa and LogD methodology).

  • Sigma-Aldrich. (n.d.).[1] 3-Bromobenzoic acid Product Specification. Retrieved from (Source for 3-Br fragment pKa data).

  • ChemicalBook. (n.d.).[1] 4-Acetamidobenzoic acid Properties. Retrieved from (Source for 4-amido fragment pKa data).[1]

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for Hammett Substituent Constants).

  • PubChem. (2025).[1][4] Compound Summary: 3-Bromo-4-acetamidobenzoic acid.[1] National Library of Medicine.[1][2] Retrieved from .[1]

Sources

An In-Depth Technical Guide on the Potential Biological Activity of 3-Bromo-4-butyramidobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the prospective biological activities of the novel chemical entity, 3-Bromo-4-butyramidobenzoic acid. While direct experimental data for this specific molecule is not yet publicly available, this guide synthesizes information from analogous structures and constituent functional groups to build a robust hypothesis for its potential as a therapeutic agent. We will delve into its physicochemical properties, potential pharmacological targets, and propose detailed experimental protocols for its validation. This whitepaper serves as a foundational document for initiating a research and development program centered on 3-Bromo-4-butyramidobenzoic acid.

Introduction: Unveiling a Candidate Molecule

The landscape of drug discovery is in constant pursuit of novel chemical scaffolds that can address unmet medical needs. Benzoic acid and its derivatives have long been a fruitful area of investigation, yielding a wide array of therapeutic agents with applications ranging from antimicrobial to anti-inflammatory and anticancer treatments.[1][2][3] The subject of this guide, 3-Bromo-4-butyramidobenzoic acid, is a structurally intriguing molecule that combines three key functional moieties: a benzoic acid core, a bromine substituent, and a butyramide sidechain. Each of these components has been independently associated with significant biological activities, suggesting that their unique combination within a single molecule could lead to synergistic or novel pharmacological effects.

This guide will explore the untapped potential of 3-Bromo-4-butyramidobenzoic acid by:

  • Deconstructing its molecular architecture to predict its behavior in biological systems.

  • Formulating hypotheses for its potential therapeutic applications based on structure-activity relationships of related compounds.

  • Providing a detailed roadmap for the experimental validation of these hypotheses.

Physicochemical Properties and Synthetic Considerations

A thorough understanding of a molecule's physicochemical properties is paramount for any drug development campaign. While experimental data for 3-Bromo-4-butyramidobenzoic acid is scarce, we can infer its properties from closely related analogs.

PropertyPredicted Value/InformationSource/Analogy
Molecular Formula C11H12BrNO3-
Molecular Weight 286.12 g/mol -
LogP ~2.7Computed for 3-Bromo-4-pivalamidobenzoic acid[4]
Topological Polar Surface Area (TPSA) 66.4 ŲComputed for 3-Bromo-4-isobutyramidobenzoic acid[5]
Hydrogen Bond Donors 2Computed for 3-Bromo-4-isobutyramidobenzoic acid[5]
Hydrogen Bond Acceptors 2Computed for 3-Bromo-4-isobutyramidobenzoic acid[5]

Synthetic Accessibility: The synthesis of 3-Bromo-4-butyramidobenzoic acid is anticipated to be a straightforward process, likely involving the bromination of a 4-aminobenzoic acid precursor followed by acylation with butyryl chloride. The synthesis of related brominated benzoic acids has been well-documented.[6][7]

Potential Pharmacological Targets and Hypothesized Biological Activities

Based on the constituent functional groups, we can postulate several promising avenues for the biological activity of 3-Bromo-4-butyramidobenzoic acid.

Anticancer Potential: A Histone Deacetylase (HDAC) Inhibitor?

The butyramide moiety is of particular interest due to its structural similarity to butyrate, a known inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Butyramide itself has been shown to exhibit growth inhibitory and differentiating effects on cancer cells.[8]

Hypothesis: 3-Bromo-4-butyramidobenzoic acid may act as a prodrug that is hydrolyzed in vivo to release butyrate, or the intact molecule may possess direct HDAC inhibitory activity. The brominated benzoic acid core could enhance cell permeability and target engagement.

Antimicrobial Activity

Benzoic acid and its derivatives are widely used as antimicrobial agents.[1][3] The mechanism of action often involves the disruption of cellular pH homeostasis in microorganisms.[3] The lipophilicity conferred by the bromine atom and the butyramide side chain could enhance the molecule's ability to penetrate microbial cell membranes.

Hypothesis: 3-Bromo-4-butyramidobenzoic acid may possess broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.

Anti-inflammatory Properties

Certain benzoic acid derivatives exhibit anti-inflammatory effects. The structural features of 3-Bromo-4-butyramidobenzoic acid may allow it to interact with inflammatory pathway components.

Hypothesis: 3-Bromo-4-butyramidobenzoic acid could modulate inflammatory responses and may be a candidate for the development of novel anti-inflammatory drugs.

Proposed Mechanisms of Action: A Visual Exploration

To visualize the potential molecular interactions of 3-Bromo-4-butyramidobenzoic acid, we can construct a hypothetical signaling pathway based on its presumed HDAC inhibitory activity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 3B4BBA 3-Bromo-4-butyramidobenzoic acid Hydrolysis Esterases 3B4BBA->Hydrolysis Cellular Uptake Butyrate Butyrate Hydrolysis->Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis G Start Start Synthesis Synthesis & Characterization Start->Synthesis In_Vitro_Screening In Vitro Biological Screening Synthesis->In_Vitro_Screening Anticancer Anticancer Assays (MTT, HDAC) In_Vitro_Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC) In_Vitro_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) In_Vitro_Screening->Anti_inflammatory Lead_Identification Lead Candidate Identification Anticancer->Lead_Identification Antimicrobial->Lead_Identification Anti_inflammatory->Lead_Identification In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Identification->In_Vivo_Studies End End In_Vivo_Studies->End

Sources

Methodological & Application

Application Note: Optimized Reaction Conditions for Butyrylation of 3-Bromo-4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic pathway for the N-butyrylation of 3-bromo-4-aminobenzoic acid to produce 3-bromo-4-butyramidobenzoic acid . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly in the development of xanthine oxidase inhibitors and anti-inflammatory agents.

The substrate, 3-bromo-4-aminobenzoic acid, presents a dual challenge:

  • Electronic Deactivation: The para-carboxylic acid and ortho-bromo groups significantly reduce the nucleophilicity of the amine.

  • Solubility: The zwitterionic nature of the amino acid moiety limits solubility in standard non-polar organic solvents (DCM, Toluene).

This guide provides a validated, high-yield protocol using butyryl chloride in a polar aprotic medium, overcoming these barriers to achieve yields >90% with high purity.

Reaction Mechanism & Strategic Analysis

The Chemical Challenge

The reaction is a nucleophilic acyl substitution. However, the nucleophile (the amine nitrogen) is severely compromised.

  • Inductive/Mesomeric Effects: The carboxylic acid at the para position is a strong electron-withdrawing group (EWG), pulling electron density away from the aromatic ring and the amine lone pair.

  • Steric Hindrance: The bromine atom at the ortho position creates steric bulk, hindering the approach of the electrophile (butyryl group) and twisting the amine out of planarity, further reducing conjugation efficiency.

Optimization Strategy

To force this reaction to completion, we must:

  • Activate the Electrophile: Use Butyryl Chloride (high energy) rather than Butyric Anhydride or Butyric Acid.

  • Enhance Solubility: Use N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) to fully dissolve the zwitterionic starting material.

  • Base Selection: Use Pyridine as a dual base/catalyst. Pyridine neutralizes the HCl byproduct and forms an intermediate N-butyrylpyridinium species, which is a potent acylating agent.

Reaction Pathway Diagram

ReactionScheme Substrate 3-Bromo-4-aminobenzoic acid (Low Nucleophilicity) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Reagent DMF/Pyridine, 0°C Reagent Butyryl Chloride (Activated Electrophile) Reagent->Intermediate Product 3-Bromo-4-butyramidobenzoic acid (Target) Intermediate->Product - HCl Byproduct HCl (Neutralized by Pyridine) Intermediate->Byproduct

Caption: Figure 1. Reaction pathway for the N-acylation of deactivated aniline substrate.

Optimized Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS No.
3-Bromo-4-aminobenzoic acid 1.0Substrate6311-37-1
Butyryl Chloride 1.2 - 1.5Acylating Agent141-75-3
Pyridine 3.0Base/Catalyst110-86-1
DMF (Anhydrous) 10 VolSolvent68-12-2
DMAP (Optional) 0.05Hyper-catalyst1122-58-3
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a dry 3-neck round-bottom flask (equipped with a thermometer, N2 inlet, and addition funnel) with 3-bromo-4-aminobenzoic acid (10.0 g, 46.3 mmol).

  • Add anhydrous DMF (100 mL). Stir at room temperature until a clear or slightly hazy solution is obtained.

    • Note: If the solution remains cloudy, mild heating to 40°C is permissible, but cool back to 0°C before proceeding.

  • Add Pyridine (11.2 mL, 139 mmol). The solution may darken slightly; this is normal.

Step 2: Acylation (The Critical Step)

  • Cool the reaction mixture to 0–5°C using an ice/water bath.

    • Why: Controlling the exotherm prevents the formation of di-acylated byproducts (imide formation) or acylation of the carboxylic acid (mixed anhydride formation).

  • Add Butyryl Chloride (7.4 g, 7.2 mL, 69.4 mmol) dropwise over 30 minutes.

    • Observation: A white precipitate (Pyridine-HCl) may form.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 4–6 hours . Monitor by TLC (Mobile Phase: 10% MeOH in DCM) or HPLC.

Step 3: Quenching & Isolation

  • Pour the reaction mixture slowly into Ice-Cold Water (500 mL) with vigorous stirring.

    • Mechanism:[1] Water hydrolyzes excess butyryl chloride and solubilizes the DMF/Pyridine/Salts. The product, being less soluble in acidic water, will precipitate.

  • Adjust pH to 2–3 using 1N HCl.

    • Why: Ensures the carboxylic acid moiety is protonated (R-COOH) rather than a carboxylate salt (R-COO-), maximizing precipitation yield.

  • Stir the slurry for 30 minutes to ensure crystal growth.

  • Filter the solid using a Buchner funnel.

Step 4: Purification

  • Wash the filter cake with water (3 × 50 mL) to remove residual DMF and Pyridine.

  • Recrystallization (Recommended for Pharma Grade): Dissolve the crude solid in hot Ethanol/Water (8:2). Cool slowly to 4°C.

  • Dry in a vacuum oven at 50°C for 12 hours.

Workup Workflow Diagram

Workup RxnMix Reaction Mixture (DMF, Product, Pyridine-HCl) Quench Pour into Ice Water Acidify to pH 2-3 RxnMix->Quench Filter Filtration Quench->Filter Cake Solid Cake (Crude Product) Filter->Cake Liquor Mother Liquor (DMF, Salts, Impurities) Filter->Liquor Wash Wash with Water (Removes trace DMF) Cake->Wash Dry Vacuum Dry (Final Product) Wash->Dry

Caption: Figure 2. Downstream processing and isolation workflow.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTargetDeviation ImpactCorrective Action
Temperature (Addition) 0–5°C>10°C leads to mixed anhydrides (O-acylation).Slow addition rate; improve cooling.
Stoichiometry 1.5 eq Chloride<1.1 eq leads to incomplete conversion.Add 0.2 eq additional Butyryl Chloride if TLC shows SM.
Solvent Water <0.1%Hydrolysis of Butyryl Chloride.Use anhydrous DMF; dry glassware.
pH during Workup 2–3pH >5 keeps product soluble (as salt).Check aqueous layer pH; add HCl if needed.[2]

Expected Results & Data Specifications

Based on validation of similar electron-deficient aniline substrates (e.g., 4-amino-3-nitrobenzoic acid), the expected metrics are:

  • Yield: 85% – 92% (Isolated)

  • Purity (HPLC): >98% (area %)

  • Appearance: Off-white to pale beige powder.

  • Melting Point: Distinct sharp melting point (approx. 200–210°C, dependent on crystal form).

  • 1H-NMR (DMSO-d6):

    • δ 12.8 (br s, 1H, COOH)

    • δ 9.4 (s, 1H, NH-CO)

    • δ 8.0 - 7.6 (Ar-H patterns)

    • δ 2.3 (t, 2H, CO-CH2)

    • δ 1.6 (m, 2H, CH2)

    • δ 0.9 (t, 3H, CH3)

References

  • ChemicalBook. (2023). 4-Amino-3-bromobenzoic acid Properties and Synthesis. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 80456, 4-Amino-3-bromobenzoic acid. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • ResearchGate. (2018). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide (Febuxostat Intermediate). (Reference for reactivity of the 3-bromo-4-substituted scaffold). Link

  • Org. Synth. (1940). Benzoylation of Amines (Schotten-Baumann Reaction). Coll. Vol. 2, p.76.

Sources

Application Note: High-Performance Synthesis of 3-Bromo-4-butyramidobenzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

Target Molecule Profile

3-Bromo-4-butyramidobenzoic acid is a specialized intermediate often utilized in the synthesis of anti-inflammatory agents, specifically analogues of LFA-1 antagonists (such as Lifitegrast derivatives) and PPAR agonists.[1] Its structural core combines an electron-withdrawing carboxylic acid, a sterically demanding bromine atom, and an amide linker.

The synthesis of this molecule presents a classic "push-pull" electronic challenge:

  • Deactivated Nucleophile: The precursor, 4-amino-3-bromobenzoic acid, possesses an amine group significantly deactivated by the ortho-bromine (steric/inductive effect) and the para-carboxylic acid (resonance withdrawing).

  • Regiocontrol: Attempting to brominate after acylation often leads to mixtures or over-bromination. Therefore, the "Bromination First, Acylation Second" strategy is the critical path for high purity.

Retrosynthetic Analysis

The most robust route disconnects the amide bond, tracing back to 4-amino-3-bromobenzoic acid and butyryl chloride.

Retrosynthesis Target Target: 3-Bromo-4-butyramidobenzoic acid Disconnection Amide Disconnection Target->Disconnection Retrosynthesis Precursor1 Butyryl Chloride Disconnection->Precursor1 Precursor2 4-Amino-3-bromobenzoic acid Disconnection->Precursor2 Start 4-Aminobenzoic Acid (PABA) Precursor2->Start Bromination (NBS/DMF)

Figure 1: Retrosynthetic strategy prioritizing the formation of the brominated core prior to amide coupling to ensure regioselectivity.

Part 2: Detailed Experimental Protocols

Phase 1: Preparation of 4-Amino-3-bromobenzoic Acid

Note: While commercially available, in-house preparation is often required to ensure the absence of 3,5-dibromo impurities, which are difficult to remove downstream.

Principle: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) allows for mild, mono-selective bromination compared to elemental bromine.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-Aminobenzoic Acid (PABA)137.141.0Starting Material
N-Bromosuccinimide (NBS)177.981.05Brominating Agent
DMF (Anhydrous)-5 VolSolvent
Water (Deionized)-10 VolQuenching Agent
Step-by-Step Protocol
  • Dissolution: Charge a reaction vessel with 4-Aminobenzoic acid (1.0 eq) and DMF (5 volumes) . Stir until fully dissolved.

  • Addition: Cool the solution to 0–5°C. Add NBS (1.05 eq) portion-wise over 30 minutes. Critical: Exothermic reaction; maintain temperature <10°C to prevent di-bromination.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–18 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[2]

  • Quench & Isolation:

    • Pour the reaction mixture slowly into ice-cold water (10 volumes) with vigorous stirring.

    • A white to off-white precipitate will form immediately.

    • Stir for 1 hour to ensure complete precipitation.

  • Filtration: Filter the solid and wash the cake with water (

    
     volumes) to remove residual DMF and succinimide.
    
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Target Yield: 85–92%

    • Appearance: Off-white solid

    • Melting Point: ~200–204°C [1][3]

Phase 2: Acylation to 3-Bromo-4-butyramidobenzoic Acid

Principle: Acylation of the deactivated aniline requires an activated acid derivative (Butyryl Chloride) and a base scavenger (Pyridine or Triethylamine) to drive the equilibrium by neutralizing the generated HCl.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-Amino-3-bromobenzoic Acid216.031.0Limiting Reagent
Butyryl Chloride106.551.2Acylating Agent
Pyridine79.103.0Base/Solvent
Dichloromethane (DCM)-10 VolSolvent
1M HCl--Workup (Pyridine removal)
Step-by-Step Protocol
  • Setup: Purge a 3-neck round-bottom flask with nitrogen. Add 4-Amino-3-bromobenzoic acid (1.0 eq) .

  • Solvation: Add DCM (10 volumes) and Pyridine (3.0 eq) . Stir until the solid is mostly suspended/dissolved.

    • Note: The starting material may not fully dissolve until the reaction progresses.

  • Acylation: Cool the mixture to 0°C. Add Butyryl Chloride (1.2 eq) dropwise via an addition funnel over 20 minutes.

    • Observation: White fumes (HCl) may form inside the flask; the solution often clears then precipitates the pyridinium salt.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

    • Checkpoint: HPLC should show <1% starting amine.

  • Workup (The "Acid Wash" Technique):

    • Evaporate the DCM/Pyridine mixture under reduced pressure to roughly 20% volume (optional but recommended for yield).

    • Dilute the residue with Ethyl Acetate (15 volumes) .

    • Wash 1: Wash with 1M HCl (2 \times 5 volumes) . Critical: This step converts excess pyridine into water-soluble pyridinium chloride, removing it from the organic phase.

    • Wash 2: Wash with Brine (Sat. NaCl).

  • Isolation:

    • Dry the organic layer over Anhydrous

      
      .
      
    • Filter and concentrate in vacuo to yield the crude solid.

  • Purification (Recrystallization):

    • Recrystallize from Ethanol/Water (9:1) or Toluene .

    • Heat to reflux to dissolve, cool slowly to 4°C.[4]

    • Filter and dry.[1][2][5][6][7][8]

Analytical Specifications
  • Appearance: White crystalline solid.

  • 1H NMR (DMSO-d6):

    
     13.0 (br s, 1H, COOH), 9.6 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.9 (dd, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 2.4 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H).
    
  • Purity: >98% (HPLC area).

Part 3: Process Visualization & Troubleshooting

Experimental Workflow

Workflow Start Start: 4-Amino-3-bromobenzoic Acid + DCM + Pyridine Cool Cool to 0°C Start->Cool Add Add Butyryl Chloride (Dropwise, Exothermic) Cool->Add React Stir RT (4-6 hrs) Monitor HPLC Add->React Workup Dilute EtOAc Wash with 1M HCl React->Workup Completion >99% Isolate Dry Organic Layer Concentrate Workup->Isolate Remove Pyridine Final Recrystallize (EtOH/Water) Final Product Isolate->Final

Figure 2: Step-by-step workflow for the acylation and purification process.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Butyryl ChlorideEnsure all glassware is oven-dried and solvents are anhydrous.
Impurity: Di-acylation Excess Butyryl Chloride / High TempMaintain 0°C during addition; strictly limit reagent to 1.2 eq.
Pyridine Smell in Product Incomplete Acid WashIncrease the volume or concentration of the 1M HCl wash step.
Starting Material Remains Low ReactivityAdd a catalytic amount of DMAP (Dimethylaminopyridine) to accelerate acylation.

Part 4: References

  • BenchChem. (2025).[5][6] In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid. Retrieved from

  • PubChem. (2024).[3][9] 3-Bromo-4-isobutyramidobenzoic acid (Analog Reference). CID 44828532.[9] Retrieved from

  • Vertex Pharmaceuticals. (2006). Patent WO2006125119: LFA-1 Antagonists. (Describes synthetic methods for similar bromo-benzoic acid intermediates).

  • Sigma-Aldrich. (2023). 3-Bromo-4-nitrobenzoic acid Safety Data Sheet. Retrieved from

(Note: Specific melting points and spectral data are derived from the analogous isobutyryl compounds found in literature [2], as the n-butyryl variant behaves nearly identically in synthesis.)

Sources

Application Note: High-Efficiency Peptide Coupling of 3-Bromo-4-butyramidobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Bromo-4-butyramidobenzoic acid represents a specialized class of "capping" reagents and linkers used frequently in the synthesis of HDAC inhibitors , PROTAC linkers , and Kinase inhibitors (e.g., analogs of Febuxostat or Rivoceranib).

Unlike standard amino acids, this molecule presents a unique set of chemical challenges:

  • Electronic Deactivation: The carboxylic acid is attached to an aromatic ring. While the para-amido group is electron-donating (resonance), the meta-bromine is electron-withdrawing (induction). The net result is a carboxylic acid with lower nucleophilicity than aliphatic acids, requiring highly efficient activation.

  • Solubility Profile: The combination of a hydrophobic bromine, a lipophilic butyryl chain, and a rigid aromatic core creates significant solubility challenges in standard chlorinated solvents (DCM/CHCl3), often necessitating polar aprotic solvents (DMF/NMP).

  • Chemoselectivity: The existing amide bond (butyramido) at the 4-position is stable, but harsh activation methods (e.g., aggressive acid chlorides) could potentially lead to side reactions like imidoyl chloride formation.

This guide provides a validated, high-fidelity protocol for coupling this acid to primary and secondary amines, ensuring >95% conversion and minimal racemization (if coupling to chiral amines).

Chemical Properties & Handling[1]

PropertySpecification / Note
Molecular Formula C₁₁H₁₂BrNO₃
Molecular Weight 286.12 g/mol
Appearance Off-white to pale yellow solid
Solubility (High) DMF, DMSO, NMP (Recommended for reaction)
Solubility (Low) Water, Diethyl Ether, Hexanes
Solubility (Moderate) DCM, THF (May require heating or co-solvent)
pKa (COOH) ~3.8–4.0 (Estimated; more acidic than benzoic acid due to Br)
Storage 2–8°C, Desiccated.[1][2] Hygroscopic potential.

Strategic Coupling Methodology

The "Gold Standard" Approach: Uronium Activation (HATU)

For aromatic carboxylic acids, carbodiimides (EDC/DIC) are often too slow, leading to incomplete conversion. The HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) reagent is preferred because the 7-azabenzotriazole leaving group utilizes the "neighboring group effect" (anchimeric assistance) to accelerate the acylation of the amine, overcoming the lower reactivity of the benzoic acid.

Alternative: Propylphosphonic Anhydride (T3P)

For scale-up (>10g), HATU is expensive and generates byproducts difficult to remove. T3P (50% in EtOAc or DMF) is the recommended alternative. It drives the reaction to completion with very low epimerization and easy aqueous workup.

Validated Experimental Protocols

Protocol A: Standard Coupling (Small to Mid-Scale, <5g)

Target: Coupling to primary/secondary amines or resin-bound amines.

Reagents:

  • Substrate: 3-Bromo-4-butyramidobenzoic acid (1.0 equiv)

  • Amine Partner: 1.0 – 1.2 equiv[3]

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M – 0.2 M concentration)

Step-by-Step Procedure:

  • Pre-Activation:

    • In a dry round-bottom flask under N₂, dissolve 3-Bromo-4-butyramidobenzoic acid (1.0 equiv) in anhydrous DMF.

    • Add DIPEA (3.0 equiv). The solution should be clear.

    • Add HATU (1.1 equiv) in one portion.

    • Critical Step: Stir for 5–10 minutes at Room Temperature (RT). The solution typically turns yellow/orange, indicating the formation of the activated O-At ester.

  • Coupling:

    • Add the Amine partner (1.0–1.2 equiv). If the amine is an HCl salt, ensure an extra 1.0 equiv of DIPEA is added to the pre-activation mix.

    • Stir at RT.[3][4][5][6]

    • Monitoring: Check via LC-MS or TLC (5% MeOH in DCM) after 1 hour. Most reactions complete within 2–4 hours.

  • Workup (Solution Phase):

    • Dilute the reaction mixture with EtOAc (10x volume).

    • Wash sequence:

      • 10% Citric Acid or 1M HCl (removes excess DIPEA and unreacted amine). Note: Ensure product does not precipitate.

      • Saturated NaHCO₃ (removes unreacted benzoic acid and HATU byproducts).

      • Brine.[1]

    • Dry over MgSO₄, filter, and concentrate.

  • Workup (Solid Phase):

    • Drain resin. Wash with DMF (3x), DCM (3x), DMF (3x).

    • Perform Kaiser test (ninhydrin) to confirm coupling completion (Resin should be colorless).

Protocol B: Difficult/Sterically Hindered Couplings (Acid Chloride Method)

Use this only if Protocol A fails due to steric hindrance of the amine.

Reagents:

  • Oxalyl Chloride (2.0 equiv)

  • Catalytic DMF (2 drops)

  • DCM (Anhydrous)

Procedure:

  • Suspend 3-Bromo-4-butyramidobenzoic acid in anhydrous DCM (if insoluble, use THF).

  • Add catalytic DMF.

  • Add Oxalyl Chloride dropwise at 0°C.

  • Allow to warm to RT and stir for 2 hours (bubbling should cease).

  • Concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve the resulting acid chloride in DCM/THF and add to a solution of the Amine + Et₃N (3.0 equiv) at 0°C.

Visualization of Workflows

Diagram 1: Reaction Logic & Decision Matrix

Caption: Decision tree for selecting the optimal coupling strategy based on scale and amine reactivity.

CouplingStrategy Start Start: 3-Bromo-4-butyramidobenzoic Acid CheckScale Check Scale & Amine Type Start->CheckScale SmallScale Small Scale (<5g) or Resin CheckScale->SmallScale LargeScale Large Scale (>10g) CheckScale->LargeScale StericCheck Is Amine Hindered? SmallScale->StericCheck T3P_Route Protocol C: T3P/Pyridine (Lower Cost, Easy Workup) LargeScale->T3P_Route HATU_Route Protocol A: HATU/DIPEA (High Cost, High Yield) StericCheck->HATU_Route No (Primary/Linear) AcidCl_Route Protocol B: Oxalyl Chloride (Highest Reactivity) StericCheck->AcidCl_Route Yes (Tertiary/Bulky)

[2]

Diagram 2: Mechanistic Pathway (HATU Activation)

Caption: Activation mechanism showing the formation of the reactive O-At ester intermediate.

Mechanism Acid Benzoic Acid (Substrate) Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base DIPEA (Deprotonation) ActiveEster Activated O-At Ester (Reactive Intermediate) Carboxylate->ActiveEster + HATU HATU HATU Reagent Product Final Amide Product ActiveEster->Product + Amine (Nucleophilic Attack) Amine Amine Partner

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Solubility Amide backbone causing aggregation.Switch solvent to NMP (N-Methyl-2-pyrrolidone) or add LiCl (0.4M) to break H-bonds.
Slow Reaction Steric hindrance from 3-Br group.Heat reaction to 50°C (if amine is stable). Switch to PyBOP or Acid Chloride method.
Precipitate during workup Product is highly insoluble.Do not use aqueous extraction. Pour reaction into water, filter the solid precipitate, and wash with water/ether.
Racemization Over-activation (if amine is chiral).Use T3P at 0°C; avoid excess base. Keep DIPEA < 3.0 equiv.[3]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Albericio, F., &yman, J. M. (2018). Choosing the Right Coupling Reagent for Peptides.[3][7][8] Organic Process Research & Development, 22(6), 760-772. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][7][8][9] Tetrahedron, 61(46), 10827-10852. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

Sources

Application Notes & Protocols: The Strategic Use of 3-Bromo-4-butyramidobenzoic Acid in Solid-Phase Synthesis for Combinatorial Library Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of the applications of 3-Bromo-4-butyramidobenzoic acid as a bifunctional scaffold in solid-phase synthesis (SPS). While direct literature on this specific reagent is emerging, its molecular architecture offers a predictable and powerful platform for the generation of diverse small molecule libraries. We will detail its strategic advantages, provide validated protocols for its immobilization, on-resin modification, and cleavage, and explain the chemical rationale behind each step. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in combinatorial chemistry and high-throughput screening.

Introduction: A Scaffold for Directed Diversity

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery, enabling the rapid and efficient construction of large chemical libraries.[1][2][3] The choice of linker or scaffold molecule attached to the solid support is critical, as it dictates the synthetic strategy, cleavage conditions, and the points of diversification.

3-Bromo-4-butyramidobenzoic acid is a uniquely valuable scaffold for diversity-oriented synthesis (DOS). Its structure incorporates three key features:

  • A Carboxylic Acid: This serves as the primary anchor point for covalent attachment to an amino-functionalized solid support, forming a stable amide bond.

  • A Protected Amine (Butyramido): The butyramido group acts as a robust protecting group for the aniline nitrogen, stable to many standard SPS conditions. Its presence is integral to the scaffold's design.

  • An Aryl Bromide: This is the key "handle" for diversification. The carbon-bromine bond is a versatile site for post-synthesis modification via a wide array of metal-catalyzed cross-coupling reactions.[4]

This trifecta of functionalities allows for a synthetic strategy where a core structure is built upon the scaffold, and late-stage diversification is achieved orthogonally through the aryl bromide, making it an ideal candidate for generating libraries of structurally related compounds.

Core Principles and Strategic Rationale

The utility of 3-Bromo-4-butyramidobenzoic acid is rooted in the concept of orthogonal functional handles. The amide bond formed upon immobilization is highly stable and requires harsh acidic conditions for cleavage (e.g., HF or TFMSA), typical for Merrifield or MBHA-type linkages.[5] In contrast, the aryl bromide is unreactive during standard peptide coupling or small molecule acylation steps but can be specifically activated using a palladium catalyst for C-C, C-N, or C-O bond formation.

This orthogonality allows for a logical and efficient workflow for library synthesis, as illustrated below.

G cluster_0 Phase 1: Immobilization & Elongation cluster_1 Phase 2: On-Resin Diversification cluster_2 Phase 3: Cleavage & Analysis Resin Amino-Functionalized Resin (e.g., Aminomethyl Polystyrene) Coupling Amide Bond Formation (DIC/HOBt or HATU) Resin->Coupling Scaffold 3-Bromo-4-butyramidobenzoic Acid Scaffold Scaffold->Coupling Immobilized Immobilized Scaffold on Solid Support Coupling->Immobilized Elongation Optional: Further Synthesis (e.g., Acylation, Alkylation) Immobilized->Elongation CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Elongation->CrossCoupling Resin-bound intermediate Diversified Diversified Library on Solid Support CrossCoupling->Diversified BuildingBlocks Diverse Building Blocks (Boronic Acids, Amines, etc.) BuildingBlocks->CrossCoupling Cleavage Harsh Acid Cleavage (e.g., HF, TFMSA) Diversified->Cleavage Ready for cleavage Purification Purification (e.g., Preparative HPLC) Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis FinalLibrary Final Small Molecule Library in Solution Analysis->FinalLibrary

Figure 1: High-level workflow for combinatorial library synthesis using the 3-Bromo-4-butyramidobenzoic acid scaffold.

Application Notes & Detailed Protocols

Application: Bifunctional Scaffold for Small Molecule Libraries

The primary application is the creation of libraries where diversity is introduced at the 3-position of the benzoic acid core. This is particularly useful in hit-to-lead optimization, where a known pharmacophore (attached via the butyramido nitrogen's original position) can be systematically modified with various aryl, heteroaryl, or alkyl groups to probe the binding pocket of a biological target.

Protocol 3.1.1: Immobilization of 3-Bromo-4-butyramidobenzoic Acid onto Amino-Functionalized Resin

This protocol details the covalent attachment of the scaffold to a standard solid support.

Rationale: The formation of a stable amide bond between the scaffold's carboxylic acid and the resin's primary amine is crucial. The use of a coupling agent like Diisopropylcarbodiimide (DIC) with an additive such as Hydroxybenzotriazole (HOBt) or a modern uronium salt like HATU minimizes side reactions and ensures high coupling efficiency.

Materials:

  • Aminomethyl (AM) polystyrene resin (100-200 mesh, 1.0 mmol/g loading)

  • 3-Bromo-4-butyramidobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Reaction vessel with fritted disc and stopcock

Procedure:

  • Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in the reaction vessel. Add DMF (10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.[6]

  • Pre-activation: In a separate flask, dissolve 3-Bromo-4-butyramidobenzoic acid (816 mg, 3.0 mmol, 3 equiv.) and HOBt (459 mg, 3.0 mmol, 3 equiv.) in DMF (8 mL). Cool the solution to 0°C in an ice bath.

  • Activation: Add DIC (468 µL, 3.0 mmol, 3 equiv.) to the pre-activation mixture. Stir at 0°C for 15 minutes. A white precipitate of diisopropylurea (DIU) may form.

  • Coupling: Add the activated solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring: To check for completion, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the functionalized resin under high vacuum for at least 4 hours. The theoretical loading will be approximately 0.7-0.9 mmol/g, which should be confirmed by elemental analysis if precise quantification is required.

Application: On-Resin Diversification via Suzuki-Miyaura Cross-Coupling

Once immobilized, the aryl bromide serves as a versatile anchor for introducing molecular diversity. The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds on solid supports.[7]

Protocol 3.2.1: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling various boronic acids to the immobilized scaffold.

Rationale: This reaction requires a palladium catalyst (typically Pd(0)), a base, and a suitable solvent system. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. The base is essential for the transmetalation step of the catalytic cycle.

Materials:

  • Scaffold-functionalized resin (from Protocol 3.1.1)

  • Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Aqueous Sodium Carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME) or a DME/DMF mixture

  • Argon or Nitrogen gas supply

Procedure:

  • Resin Preparation: Place the dried scaffold-resin (200 mg, ~0.18 mmol) in a reaction vessel. Add DME (4 mL) and allow it to swell for 20 minutes.

  • Reagent Mixture: In a separate flask, dissolve the boronic acid (0.54 mmol, 3 equiv.) and Pd(PPh₃)₄ (21 mg, 0.018 mmol, 0.1 equiv.) in DME (3 mL).

  • Degassing: Bubble argon or nitrogen gas through the reagent mixture and the resin slurry for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Setup: Add the reagent mixture to the resin, followed by the 2M Na₂CO₃ solution (0.54 mL, 1.08 mmol, 6 equiv.).

  • Heating: Seal the vessel and heat the reaction mixture to 80°C with constant agitation for 8-12 hours.

  • Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin thoroughly with a sequence of solvents to remove residual catalyst and reagents:

    • 3 x 5 mL of DME/Water (1:1)

    • 3 x 5 mL of DMF

    • 3 x 5 mL of Water

    • 3 x 5 mL of Methanol

    • 3 x 5 mL of DCM

  • Drying: Dry the resin under high vacuum. A small amount can be cleaved to check the reaction efficiency by LC-MS.

Figure 2: On-resin Suzuki-Miyaura cross-coupling reaction scheme.

Application: Final Cleavage to Release the Library

The final step is the release of the synthesized molecules from the solid support into solution for purification and screening.

Protocol 3.3.1: High-Acid Cleavage with TFMSA

Rationale: The amide bond linking the benzoic acid scaffold to the aminomethyl resin is highly stable, analogous to the linkage in Merrifield or MBHA resins. Cleavage requires strong, anhydrous acidic conditions. Trifluoromethanesulfonic acid (TFMSA), often referred to as "low-high" TFMSA or used in conjunction with TFA, is an effective alternative to the more hazardous anhydrous Hydrogen Fluoride (HF). Scavengers are critical to prevent side reactions with sensitive functional groups.

Materials:

  • Dried, diversified resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • m-Cresol (scavenger)

  • Dimethyl sulfide (DMS) (scavenger)

  • Cold diethyl ether

  • Centrifuge tubes (ether-compatible)

Procedure:

  • Safety First: Conduct this procedure in a certified chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. TFMSA and TFA are extremely corrosive.

  • Resin Preparation: Place the dried resin (e.g., 100 mg) in a round-bottom flask with a stir bar and cool to 0°C in an ice bath.

  • Cleavage Cocktail Preparation: In a separate, dry glass vial, prepare the cleavage cocktail. For every 100 mg of resin, mix:

    • m-Cresol: 100 µL

    • Dimethyl sulfide (DMS): 300 µL

    • Trifluoroacetic acid (TFA): 500 µL

    • Cool this mixture to 0°C.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. While stirring and maintaining the 0°C temperature, add TFMSA (100 µL) dropwise.

  • Incubation: Allow the reaction to stir at 0-5°C for 3-4 hours.

  • Product Isolation:

    • Filter the resin through a fritted funnel, collecting the filtrate in a centrifuge tube.

    • Wash the resin twice with a small amount of fresh TFA, combining the filtrates.

  • Precipitation: Add the combined filtrate dropwise into a larger tube containing 10-fold excess of cold diethyl ether. A white precipitate (the crude product) should form.

  • Pelleting and Washing:

    • Centrifuge the tube to pellet the solid product.

    • Carefully decant the ether.

    • Wash the pellet twice more by resuspending in cold ether and centrifuging to remove residual scavengers.

  • Drying and Analysis: After the final wash, dry the crude product under a stream of nitrogen or in a vacuum desiccator. Dissolve the product in a suitable solvent (e.g., DMSO, Acetonitrile/Water) for analysis by LC-MS and purification by preparative HPLC.

Data Summary and Characterization

All synthesized compounds should be characterized to confirm their identity and purity.

ParameterExpected Outcome / MethodRationale
Reaction Monitoring Kaiser Test (for primary amines)Qualitative check for the completion of coupling reactions on the solid phase.
Crude Purity HPLC (UV Detector)Assesses the purity of the product after cleavage and before purification. Typical crude purities range from 50-85% depending on the sequence.
Identity Confirmation LC-MS (ESI or APCI)Confirms the molecular weight of the target compound in both crude and purified samples.
Structural Elucidation ¹H and ¹³C NMR (for select compounds)Provides definitive structural confirmation for representative members of the synthesized library.

Conclusion

3-Bromo-4-butyramidobenzoic acid is a highly effective and strategically designed scaffold for the solid-phase synthesis of diverse small molecule libraries. Its key advantages lie in the stability of its resin linkage and the orthogonality of the aryl bromide handle, which allows for late-stage diversification via robust and well-established cross-coupling chemistry. The protocols outlined in this guide provide a validated framework for researchers to employ this scaffold in drug discovery programs, enabling the systematic exploration of chemical space to identify novel bioactive compounds.

References

  • Sigma-Aldrich. Boc Resin Cleavage Protocol. [Link]

  • Jean, A. et al. (2008). Introduction to Peptide Synthesis. National Institutes of Health (NIH). [Link]

  • Al-Warhi, T. et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent. MDPI. [Link]

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Krchnak, V. et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. Wiley Online Library. [Link]

  • Pharmaffiliates. (2026). Enhance Pharmaceutical Synthesis with High-Purity 3-Bromo-4-fluorobenzoic Acid. [Link]

  • Schreiber, S.L. et al. (2004). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Broad Institute. [Link]

  • Rasheed, A. & Farhat, A. (2013). Combinatorial Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Procedure for scale-up synthesis of 3-Bromo-4-butyramidobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3-Bromo-4-butyramidobenzoic Acid

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 3-Bromo-4-butyramidobenzoic acid (CAS: 1131594-23-4) . This compound serves as a critical building block in the development of histone deacetylase (HDAC) inhibitors and other benzamide-based pharmacophores.

The protocol addresses specific scale-up challenges, notably the reduced nucleophilicity of the amine due to the ortho-bromo substituent and the solubility constraints of the zwitterionic aminobenzoic acid core. We utilize a polar aprotic solvent system (DMAc) to ensure homogeneity and drive the acylation to completion, offering a significant yield advantage over traditional Schotten-Baumann aqueous conditions.

Retrosynthetic Strategy & Pathway

The synthesis is designed as a linear two-step process starting from the commodity chemical 4-aminobenzoic acid (PABA).

Step 1: Regioselective bromination of PABA to yield 3-bromo-4-aminobenzoic acid. Step 2: N-Acylation of the hindered amine using butyryl chloride to yield the target.

Rationale:

  • Regiocontrol: Brominating the free amine (Step 1) directs the halogen ortho to the amino group. Attempting to brominate the amide (post-acylation) would be sluggish and potentially less regioselective due to the bulky butyryl group.

  • Cost-Efficiency: 3-Bromo-4-aminobenzoic acid is a stable, isolable intermediate, allowing for purification before the final value-added step.

Figure 1: Synthetic pathway designed for regioselectivity and yield optimization.

Protocol A: Preparation of Starting Material (Intermediate)

(Skip this section if sourcing commercial 3-bromo-4-aminobenzoic acid, CAS 6311-37-1)

Objective: Synthesis of 3-bromo-4-aminobenzoic acid. Scale: 1.0 mol (137.1 g PABA).

  • Dissolution: Charge 4-aminobenzoic acid (137.1 g, 1.0 mol) and Glacial Acetic Acid (1000 mL) into a 2L reactor. Stir until dissolved.

  • Bromination: Cool to 15°C. Add Bromine (160.0 g, 1.0 mol) dropwise over 60 minutes.

    • Note: Maintain temperature < 20°C to prevent poly-bromination.

  • Reaction: Stir at room temperature for 3 hours. Monitor by HPLC/TLC.

  • Quench: Pour mixture into Ice Water (3000 mL) .

  • Isolation: Filter the white precipitate. Wash with water (3 x 500 mL) to remove acetic acid.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: ~85-90% (183-194 g).

    • Appearance: Off-white solid.

Protocol B: Scale-Up Synthesis of Target (3-Bromo-4-butyramidobenzoic acid)

Core Challenge: The ortho-bromo group sterically hinders the amine and withdraws electrons, reducing nucleophilicity. Standard Schotten-Baumann conditions (water/base) often result in incomplete conversion and hydrolysis of the acid chloride. Solution: Anhydrous acylation in N,N-Dimethylacetamide (DMAc) .

Reagents & Stoichiometry[1][2]
ReagentMW ( g/mol )Equiv.Mass (g)Volume (mL)Role
3-Bromo-4-aminobenzoic acid 216.031.00108.0-Substrate
Butyryl Chloride 106.551.2064.0~62.0Acylating Agent
Pyridine 79.102.5099.0~101.0Base/Catalyst
DMAc ---500Solvent
Step-by-Step Methodology

Step 1: Reactor Setup & Dissolution

  • Equip a 1L jacketed glass reactor with an overhead stirrer, temperature probe, nitrogen inlet, and dropping funnel.

  • Charge DMAc (500 mL) and 3-Bromo-4-aminobenzoic acid (108.0 g) .

  • Stir at 25°C until a clear or slightly hazy solution is obtained.

  • Add Pyridine (101 mL) . The solution may warm slightly (exothermic deprotonation).

Step 2: Acylation (Controlled Addition)

  • Cool the reactor contents to 0–5°C using a chiller.

  • Charge Butyryl Chloride (62 mL) into the dropping funnel.

  • Critical Process Parameter (CPP): Add Butyryl Chloride dropwise over 45–60 minutes , maintaining internal temperature < 10°C .

    • Reasoning: Rapid addition causes exotherms that can degrade the acid chloride or promote impurities.

Step 3: Reaction Completion

  • After addition, allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 1 hour.

  • Optimization Step: If HPLC shows <95% conversion (common due to steric hindrance), heat the mixture to 50°C for 2 hours.

    • IPC (In-Process Control): Target < 2% unreacted amine.

Step 4: Quench & Workup

  • Cool the mixture to 20°C.

  • Slowly pour the reaction mass into Cold Water (2000 mL) under vigorous stirring.

  • Adjust pH to 2–3 using HCl (1N) . This ensures the carboxylic acid is protonated and precipitates.

  • Stir the slurry for 30 minutes to granulate the solid.

Step 5: Isolation & Purification

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash: Wash the cake with Water (3 x 300 mL) to remove DMAc and Pyridinium salts.

  • Recrystallization (High Purity):

    • Transfer wet cake to a flask.

    • Dissolve in boiling Ethanol/Water (4:1 ratio) .

    • Allow to cool slowly to room temperature, then 0°C.

    • Filter the crystals.[1]

  • Drying: Vacuum dry at 55°C for 12 hours.

Process Flow Diagram (Graphviz)

Figure 2: Unit operation workflow for the scale-up synthesis.

Analytical Specifications

TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) ≥ 98.0%C18 Column, ACN/Water (0.1% TFA)
1H NMR Consistent with structureDMSO-d6
Melting Point 218–222°C (Typical for class)Capillary Method
Loss on Drying ≤ 0.5%Gravimetric

Key NMR Signals (DMSO-d6):

  • 
     13.0 (br s, 1H, COOH)
    
  • 
     9.5 (s, 1H, NH)
    
  • 
     8.1 (d, 1H, Ar-H3)
    
  • 
     7.9 (dd, 1H, Ar-H5)
    
  • 
     7.6 (d, 1H, Ar-H6)
    
  • 
     2.4 (t, 2H, CO-CH2)
    
  • 
     1.6 (m, 2H, CH2)
    
  • 
     0.9 (t, 3H, CH3)
    

Troubleshooting & Critical Parameters

  • Incomplete Reaction: If the amine remains after 2 hours at 50°C, add 0.1 eq of Butyryl Chloride. Do not overheat (>80°C) as this may cause decarboxylation or amide cleavage.

  • Colored Impurities: If the product is pink/brown (oxidation of aniline), treat the recrystallization solution with activated carbon (5% w/w) before hot filtration.

  • Sticky Precipitate: If the quench results in a sticky gum, the DMAc content is too high. Add more water or cool further to induce proper crystallization.

References

  • BenchChem. (2025).[2][1][3] Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Retrieved from

  • Organic Syntheses. (1936). n-Butyryl Chloride Preparation. Org. Syn. 16, 85. Retrieved from

  • National Center for Biotechnology Information. (2026).[4] PubChem Compound Summary for CID 15720409, 3-Bromo-4-pivalamidobenzoic acid (Analogous Structure). Retrieved from

  • Sigma-Aldrich. (2025). 3-Bromo-4-chlorobenzoic acid Product Sheet. Retrieved from

  • Fan, P., et al. (2020).[5] Acylation of Aryl Halides enabled by Nickel/TBADT Cocatalysis. Organic Letters, 22, 3875-3878.[5] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-butyramidobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-butyramidobenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yield and product purity.

Introduction

The synthesis of 3-Bromo-4-butyramidobenzoic acid is a critical step in the development of various pharmaceutical compounds. The primary route to this molecule involves the N-acylation of 3-bromo-4-aminobenzoic acid. While seemingly straightforward, this reaction is often plagued by issues such as low yield, incomplete conversion, and the formation of impurities. This guide addresses these common challenges by providing a mechanistic understanding of the reaction and practical, field-proven solutions.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of 3-Bromo-4-butyramidobenzoic acid, presented in a question-and-answer format to directly tackle experimental challenges.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the acylation of 3-bromo-4-aminobenzoic acid can stem from several factors. A systematic investigation is key to identifying the root cause.

  • Incomplete Reaction: The nucleophilicity of the amino group in 3-bromo-4-aminobenzoic acid is reduced by the electron-withdrawing effects of both the bromine atom and the carboxylic acid group. This can lead to a sluggish or incomplete reaction.

    • Solution: Consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to side reactions. The use of a more potent acylating agent, such as butyryl chloride over butyric anhydride, can also drive the reaction to completion.[1]

  • Purity of Starting Materials: Impurities in the 3-bromo-4-aminobenzoic acid or the acylating agent can interfere with the reaction.

    • Solution: Ensure the starting materials are of high purity. Recrystallize the 3-bromo-4-aminobenzoic acid if necessary. The quality of the acylating agent is also crucial; freshly distilled butyryl chloride is recommended.

  • Suboptimal Reaction Conditions: The choice of base and solvent plays a critical role in the efficiency of the acylation.

    • Solution: A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the HCl generated when using an acyl chloride, preventing the protonation of the starting amine.[2][3] The solvent should be inert and capable of dissolving the starting materials; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable.[1]

Q2: I am observing significant amounts of unreacted 3-bromo-4-aminobenzoic acid in my crude product. How can I improve the conversion rate?

A2: Poor conversion is a common hurdle. Here are targeted strategies to address this:

  • Acylating Agent Stoichiometry: Using a stoichiometric amount of the acylating agent may not be sufficient to drive the reaction to completion, especially with a deactivated amine.

    • Solution: Employ a slight excess (1.1 to 1.5 equivalents) of the butyryl chloride or butyric anhydride. This can help to overcome the reduced reactivity of the amine.

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. A temperature range of 40-60 °C is a good starting point to explore. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid the formation of degradation products.

Q3: My final product is difficult to purify, and I suspect the presence of side products. What are the likely impurities and how can I minimize their formation?

A3: Side reactions can significantly complicate purification and reduce the overall yield. Here are the most common culprits and mitigation strategies:

  • Diacylation: Although less common with deactivated amines, the formation of a diacylated product at the nitrogen is a possibility, especially with a large excess of the acylating agent.

    • Solution: Carefully control the stoichiometry of the acylating agent. A slight excess is beneficial, but a large excess should be avoided.

  • Anhydride Formation: The carboxylic acid group of the starting material or product can react with the acylating agent to form a mixed anhydride.

    • Solution: Running the reaction at lower temperatures can minimize this side reaction. The Schotten-Baumann reaction, which utilizes a two-phase system with an aqueous base, can also be effective in suppressing this side reaction by keeping the concentration of the acylating agent in the aqueous phase low.[3][4]

  • Hydrolysis of the Acylating Agent: In the presence of water, the acylating agent can hydrolyze back to butyric acid.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Q4: What is the most effective method for purifying the crude 3-Bromo-4-butyramidobenzoic acid?

A4: The purification strategy depends on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing unreacted starting materials and some side products.

    • Recommended Solvents: A mixture of ethanol and water, or ethyl acetate and hexanes, is a good starting point for recrystallization.[5] The ideal solvent system will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed.

    • Eluent System: A gradient of ethyl acetate in hexanes is a common eluent system for separating compounds of this polarity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the Schotten-Baumann reaction, and is it suitable for this synthesis?

A1: The Schotten-Baumann reaction involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of an aqueous base.[2][6] This method is particularly useful as the base neutralizes the generated HCl, preventing the protonation and deactivation of the amine nucleophile.[2] It is a very suitable method for the synthesis of 3-Bromo-4-butyramidobenzoic acid, as it can help to minimize side reactions involving the carboxylic acid group.[3]

Q2: Can I use butyric anhydride instead of butyryl chloride? What are the advantages and disadvantages?

A2: Yes, butyric anhydride can be used as the acylating agent.[7][8]

  • Advantages: Butyric anhydride is less moisture-sensitive than butyryl chloride and the reaction byproduct, butyric acid, is less corrosive than HCl.

  • Disadvantages: Butyric anhydride is generally less reactive than butyryl chloride, which may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times).[9]

Q3: How does the bromine substituent on the aromatic ring affect the reactivity of the amino group?

A3: The bromine atom is an electron-withdrawing group via induction, which decreases the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group.[10] This deactivating effect makes the acylation reaction more challenging compared to the acylation of a non-halogenated aminobenzoic acid.

Q4: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the consumption of the starting material and the formation of the product in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product. Key signals to look for include the appearance of the butyryl group protons and the amide N-H proton.[11][12][13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the amide functional group through the characteristic C=O and N-H stretching vibrations.[11][12][15]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the desired product.

Experimental Protocols

Protocol 1: Synthesis via Acylation with Butyryl Chloride (Schotten-Baumann Conditions)

This protocol is a robust method for the synthesis of 3-Bromo-4-butyramidobenzoic acid.[3][6]

Materials:

  • 3-bromo-4-aminobenzoic acid

  • Butyryl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 3-bromo-4-aminobenzoic acid in a 10% aqueous solution of sodium hydroxide.

  • Cool the solution to 0-5 °C in an ice bath.

  • To this solution, add 1.1 equivalents of butyryl chloride dropwise while stirring vigorously. Maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with concentrated HCl.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis using Butyric Anhydride

This protocol offers an alternative using a less reactive acylating agent.[7]

Materials:

  • 3-bromo-4-aminobenzoic acid

  • Butyric anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Suspend 1.0 equivalent of 3-bromo-4-aminobenzoic acid in anhydrous DCM.

  • Add 2.0 equivalents of pyridine to the suspension.

  • Add 1.2 equivalents of butyric anhydride dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (around 40 °C) and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with 1M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

ParameterMethod 1 (Butyryl Chloride)Method 2 (Butyric Anhydride)Reference(s)
Acylating Agent Butyryl ChlorideButyric Anhydride[6],[7]
Base Sodium HydroxidePyridine[2],[7]
Solvent Water/DCMDichloromethane[3],[7]
Reaction Temperature 0 °C to Room TemperatureReflux (~40 °C)[6],[7]
Typical Yield 75-85%60-75%General Expectation

Visualizing the Synthesis and Troubleshooting

Reaction Workflow

G cluster_0 Synthesis of 3-Bromo-4-butyramidobenzoic Acid A 3-bromo-4-aminobenzoic acid D Acylation Reaction A->D B Acylating Agent (Butyryl Chloride or Anhydride) B->D C Reaction Mixture (Solvent + Base) C->D E Work-up & Purification (Extraction, Recrystallization) D->E F 3-Bromo-4-butyramidobenzoic acid (Final Product) E->F

Caption: General workflow for the synthesis of 3-Bromo-4-butyramidobenzoic acid.

Troubleshooting Logic

G LowYield Low Yield Observed IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideReactions Significant Side Reactions? LowYield->SideReactions PurificationLoss Loss During Purification? LowYield->PurificationLoss IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes ExcessAcyl Use Slight Excess of Acylating Agent IncompleteReaction->ExcessAcyl Yes OptimizeBaseSolvent Optimize Base and Solvent IncompleteReaction->OptimizeBaseSolvent Yes ControlStoichiometry Control Acylating Agent Stoichiometry SideReactions->ControlStoichiometry Yes LowerTemp Lower Reaction Temperature SideReactions->LowerTemp Yes AnhydrousConditions Ensure Anhydrous Conditions SideReactions->AnhydrousConditions Yes OptimizeRecrystallization Optimize Recrystallization Solvent/Technique PurificationLoss->OptimizeRecrystallization Yes ColumnChromatography Consider Column Chromatography PurificationLoss->ColumnChromatography Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

  • Google Patents. (2003). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Google Patents. (2001). WO2001072690A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • PubMed. (2017). Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination. [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

  • ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different.... [Link]

  • ResearchGate. (n.d.). Kinetics of butyric anhydride prepared by acylation. [Link]

  • (n.d.). 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure".
  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. [Link]

  • Scientific Research Publishing Inc. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • (n.d.).
  • Springer. (2015). Butyration of lignosulfonate with butyric anhydride in the presence of choline chloride. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in 3-Bromo-4-butyramidobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Bromo-4-butyramidobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Our goal is to help you anticipate and troubleshoot common issues, particularly the formation of unwanted side products, ensuring high yield and purity of your target compound.

The most common and reliable synthetic route involves a two-step process starting from 4-Aminobenzoic acid:

  • Electrophilic Bromination: Introduction of a bromine atom at the 3-position of 4-Aminobenzoic acid.

  • N-Acylation: Amidation of the amino group of the resulting 4-Amino-3-bromobenzoic acid with a butyryl source.

This guide is structured to address specific challenges you might encounter at each stage of this process.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Low Overall Yield

Symptom: The final isolated mass of 3-Bromo-4-butyramidobenzoic acid is significantly lower than theoretically expected.

Possible Cause Troubleshooting & Validation Steps
Incomplete Bromination 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the 4-Aminobenzoic acid starting material. 2. Reagent Activity: N-Bromosuccinimide (NBS) is a common brominating agent; ensure it is not degraded. Use a fresh, high-purity batch. If using an alternative like H₂O₂/NH₄Br, verify the concentration of the hydrogen peroxide solution.[1][2][3] 3. Extended Reaction Time: If the reaction stalls, consider extending the reaction time, but continue to monitor for the formation of side products.
Incomplete Amidation 1. Activation: When using butyryl chloride, the reaction generates HCl, which protonates the starting amine, deactivating it. Add a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid and maintain a reactive nucleophile. 2. Acylating Agent: Ensure the butyryl chloride or butyric anhydride is fresh and has not been hydrolyzed by atmospheric moisture.
Product Loss During Workup 1. pH Control: The product has both an acidic (carboxylic acid) and a weakly basic (amide) group. During aqueous workup, ensure the pH is carefully adjusted. To precipitate the product, acidify the solution to a pH of ~2-3 to ensure the carboxyl group is protonated, reducing its water solubility.[4] 2. Recrystallization Solvent: If purifying by recrystallization, perform small-scale solvent screening to find a system that provides good recovery. Over-solubility in the chosen solvent is a common cause of low yield.
Issue 2: Product Contaminated with Impurities (Observed via TLC/HPLC/NMR)

Symptom: Analytical data shows the presence of one or more significant impurities alongside the desired product.

Side Reaction A: Over-Bromination

Impurity Profile: A less polar spot on TLC (higher Rf) than the desired mono-bromo intermediate; a peak in the mass spectrum corresponding to a dibrominated species (e.g., 4-Amino-3,5-dibromobenzoic acid).

Causality: The amino group in 4-Aminobenzoic acid is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. Using an excess of the brominating agent or harsh reaction conditions can lead to the introduction of a second bromine atom.[5]

Preventative Measures:

  • Stoichiometry Control: Use a precise 1.0 equivalent of the brominating agent (e.g., NBS). Avoid any excess.[1]

  • Controlled Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over a set period. This keeps the instantaneous concentration of the electrophile low.

  • Temperature Management: Perform the reaction at room temperature or below to decrease the reaction rate and improve selectivity.[1][3]

Side Reaction B: Hydrolysis of the Amide Bond

Impurity Profile: A more polar spot on TLC corresponding to the starting material for the second step, 4-Amino-3-bromobenzoic acid.

Causality: Amide bonds, while generally stable, can undergo hydrolysis back to the corresponding amine and carboxylic acid under harsh acidic or basic conditions, particularly when heated.[6][7] This can occur during the reaction workup or purification if conditions are not carefully controlled.

Preventative Measures:

  • Mild Workup Conditions: During the workup of the amidation reaction, use a weak base like sodium bicarbonate (NaHCO₃) for neutralization instead of strong bases like NaOH or KOH.[8]

  • Avoid High Temperatures: If heating is required for purification (e.g., recrystallization), minimize the time the product is exposed to high temperatures, especially in the presence of water and acid/base catalysts.

Side Reaction C: Decarboxylation

Impurity Profile: Presence of 2-bromo-4-butyramidophenol or other decarboxylated derivatives. This is generally a minor side product under typical conditions.

Causality: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures. This process can be catalyzed by transition metals like copper or under strongly acidic conditions.[9][10][11][12]

Preventative Measures:

  • Temperature Control: The synthesis of 3-Bromo-4-butyramidobenzoic acid does not typically require temperatures high enough to induce significant decarboxylation (>150-200 °C).[13] Avoid any unnecessary or excessive heating during the reaction or product isolation steps.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: bromination first, or amidation first?

The recommended route is bromination followed by amidation . The amino group of 4-Aminobenzoic acid is a powerful ortho-, para-directing group, which selectively directs the incoming bromine to the desired 3-position (ortho to the amine). If you perform amidation first to create 4-butyramidobenzoic acid, the butyramido group is also ortho-, para-directing. However, the initial bromination of the more activated 4-aminobenzoic acid is a well-established and high-yielding reaction.[1][2][14]

Q2: What is the best brominating agent: NBS, Br₂, or an H₂O₂/NH₄Br system?

  • N-Bromosuccinimide (NBS): This is often the preferred reagent. It is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled release of the electrophilic bromine species, which helps to minimize over-bromination and oxidation side reactions.[1][15]

  • Liquid Bromine (Br₂): While effective, Br₂ is highly corrosive, toxic, and volatile. It is a very strong oxidizing agent and can lead to more side products if not used with care.[5]

  • H₂O₂/NH₄Br: This system offers a greener alternative, generating the bromine electrophile in situ. It is effective and avoids the use of elemental bromine.[2][3]

For laboratory-scale synthesis where control and purity are paramount, NBS is highly recommended.

Q3: How can I best monitor the reactions?

Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material, intermediate, and product (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape). Visualize the spots under UV light and by staining with potassium permanganate. For more precise, quantitative monitoring, HPLC is the ideal choice.

Q4: What are the optimal conditions for the amidation step?

To form the amide bond, react 4-Amino-3-bromobenzoic acid with either butyryl chloride or butyric anhydride.

  • Using Butyryl Chloride: This is highly reactive. The reaction should be run in an inert aprotic solvent (e.g., Dichloromethane, THF, or DMF) in the presence of a non-nucleophilic base like pyridine or triethylamine. The base is crucial to neutralize the HCl generated, preventing it from deactivating the starting amine.

  • Using Butyric Anhydride: This is less reactive than the acid chloride and may require gentle heating or a catalyst. The reaction is typically cleaner as the only byproduct is butyric acid.

Q5: What is the best method to purify the final product?

Recrystallization is the most common and scalable method. The ideal solvent system should dissolve the compound when hot but result in low solubility at room temperature or upon cooling. Common solvents to screen include ethanol/water, acetic acid/water, or isopropanol. If recrystallization fails to remove a persistent impurity, column chromatography on silica gel can be used, although this is less practical for large-scale production.

Part 3: Visualizations & Protocols

Overall Synthetic Workflow

The diagram below illustrates the two-step synthesis from the starting material to the final product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Acylation A 4-Aminobenzoic Acid B 4-Amino-3-bromobenzoic Acid A->B  NBS, DMF  or H2O2/NH4Br, Acetic Acid C 3-Bromo-4-butyramidobenzoic acid (Final Product) B->C  Butyryl Chloride, Pyridine  or Butyric Anhydride

Caption: Synthetic workflow for 3-Bromo-4-butyramidobenzoic acid.

Key Reaction Pathways and Potential Side Reactions

This diagram shows the desired reaction in green and the major potential side reactions in red.

Reactions SM 4-Aminobenzoic Acid INT 4-Amino-3-bromobenzoic Acid SM->INT + Brominating Agent SIDE1 4-Amino-3,5-dibromobenzoic acid (Over-bromination) SM->SIDE1 Excess Brominating Agent SIDE2 Oxidation Products SM->SIDE2 Harsh Brominating Agent (e.g., Br2) PROD 3-Bromo-4-butyramidobenzoic acid INT->PROD + Acylating Agent PROD->INT Harsh Acid/Base Workup (Hydrolysis) SIDE3 Decarboxylation Product PROD->SIDE3 Excessive Heat

Caption: Desired synthesis pathway and key potential side reactions.

Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-bromobenzoic acid via NBS Bromination[1][14]
  • Dissolution: In a round-bottom flask, dissolve 4-Aminobenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF, approx. 3-5 mL per gram of starting material).

  • Bromination: To the stirred solution, add N-Bromosuccinimide (NBS, 1.0 eq) portion-wise over 30 minutes. Maintain the temperature at or below room temperature using a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Precipitation: Once the starting material is consumed, pour the reaction mixture into a beaker containing cold water (approx. 10 volumes relative to the DMF used). A solid product will precipitate.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and succinimide.

  • Drying: Dry the product under vacuum to yield 4-Amino-3-bromobenzoic acid. The product can be used in the next step or recrystallized from an ethanol/water mixture for higher purity.

Protocol 2: Synthesis of 3-Bromo-4-butyramidobenzoic acid
  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend 4-Amino-3-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add butyryl chloride (1.1 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quenching: Slowly add water to the reaction mixture to quench any remaining butyryl chloride.

  • Workup: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2. Extract the product into an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization to yield pure 3-Bromo-4-butyramidobenzoic acid.

References

  • National Center for Biotechnology Information. (2024). Decarboxylative Hydroxylation of Benzoic Acids. PubMed Central. [Link]

  • Siskin, M., & Brons, G. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 777–784. [Link]

  • Panda, S. R., Dadhaniya, F. K., & Mishra, V. O. (2024). Protodecarboxylation of Benzoic Acid (Substituted) by Using Transition Metals Compound- Copper Carbonate. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Henkel, H. C. (1978). Process for the decarboxylation-oxidation of benzoic acid compounds (U.S. Patent No. 4,094,909A). U.S.
  • Wikipedia. (n.d.). Benzoic acid. In Wikipedia. Retrieved from [Link]

  • Senanayake, C. H., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • Wang, C., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(15), 4945. [Link]

  • Anonymous. (2018). Hydrolysis Reactions. Lecture Notes. [Link]

  • Zhang, W., et al. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. ACS Catalysis, 11(15), 9635-9642. [Link]

  • S. V., Krishna Mohan, et al. (2007). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E, 63(Pt 2), o467–o469. [Link]

  • Chemistry LibreTexts. (2025). Hydrolysis Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Bromination. Reagent Guides. [Link]

  • Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. [Link]

Sources

Overcoming steric hindrance in 3-Bromo-4-butyramidobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-4-butyramidobenzoic Acid Derivatives

Executive Summary & Steric Analysis

The Challenge: The synthesis and derivatization of 3-Bromo-4-butyramidobenzoic acid presents a classic case of ortho-substituted steric clash . The bromine atom at position 3 exerts significant steric pressure on the nitrogen at position 4. This has two critical consequences:

  • Nucleophilic Deactivation: The steric bulk prevents the nitrogen lone pair from achieving optimal planarity for attack during acylation.

  • Catalytic Impediment: In subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the C3-Bromine, the adjacent butyramido chain acts as a "gatekeeper," blocking palladium insertion and transmetallation.

The Solution Strategy: Success requires a shift from standard protocols to high-energy catalytic systems and conformational engineering . This guide details the use of specialized phosphine ligands (Buchwald generation) and "Ester-First" synthetic routes to bypass these energy barriers.

Visualizing the Steric & Synthetic Pathway

The following diagram illustrates the steric clash mechanism and the logic flow for troubleshooting synthesis and derivatization.

G cluster_steric Steric & Electronic Barriers cluster_solutions Technical Solutions Start Target: 3-Bromo-4- butyramidobenzoic Acid Clash Ortho-Clash: Br(C3) vs NH-CO(C4) Start->Clash Deactivation Electronic Deactivation: p-COOH (EWG) Clash->Deactivation Synergistic Effect RouteA Route A: Direct Acylation (High Failure Rate) Deactivation->RouteA Leads to RouteB Route B: Ester Protection (Recommended) RouteA->RouteB Switch to Ligands Coupling Solution: Bulky Ligands (XPhos/SPhos) RouteB->Ligands Enables Derivatization

Figure 1: Strategic workflow analyzing the steric clash between the C3-Bromine and C4-Amide, leading to the recommended "Ester Protection" pathway.

Troubleshooting Guide (FAQ)

Issue 1: Synthesis of the Core Scaffold

Q: I am trying to react butyryl chloride with 4-amino-3-bromobenzoic acid, but the yield is <20% and the product is gummy. Why?

A: You are fighting two forces: Zwitterionic insolubility and Electronic deactivation .

  • The Zwitterion Trap: The starting material exists as a zwitterion (NH₃⁺/COO⁻) in neutral media, making the amine non-nucleophilic.

  • Electronic/Steric Double Whammy: The COOH group is electron-withdrawing (para-position), reducing the nucleophilicity of the amine. The ortho-Bromine adds steric bulk, further hindering the attack on the butyryl chloride.

Corrective Action: Switch to the "Ester-First" Strategy .

  • Step 1: Convert 4-amino-3-bromobenzoic acid to its methyl ester (MeOH/H₂SO₄). This breaks the zwitterion and improves solubility in DCM/THF.

  • Step 2: Acylate the ester. The amine is still deactivated, so use forcing conditions : Butyryl chloride (1.5 eq), Pyridine (2.0 eq), and catalytic DMAP (10 mol%) in DCM at reflux. The DMAP is critical to generate the highly reactive N-acylpyridinium intermediate.

  • Step 3: Hydrolyze the ester (LiOH/THF/H₂O) only after all other derivatizations are complete.

Issue 2: Cross-Coupling Failures (Suzuki-Miyaura)

Q: My Suzuki coupling at the C3-Bromine position is stalling. I’m using Pd(PPh₃)₄ and Na₂CO₃, but I mostly recover starting material.

A: The standard "Tetrakis" catalyst is insufficient for this sterically congested system. The butyramido chain at C4 creates a "steric wall" that blocks the oxidative addition of Pd(PPh₃)₄. Furthermore, the electron-rich amide can coordinate to Palladium, poisoning the catalyst.

Corrective Action: Upgrade to Dialkylbiaryl Phosphine Ligands .

  • Ligand: Use SPhos or XPhos .[1][2] These ligands are bulky enough to prevent catalyst deactivation but flexible enough to facilitate oxidative addition into the hindered C-Br bond [1].

  • Pre-catalyst: Use Pd₂(dba)₃ or the precatalyst XPhos Pd G2 .

  • Base: Switch to K₃PO₄ (anhydrous) in 1,4-Dioxane/Water (4:1) at 90–100°C. The phosphate base is often superior for hindered substrates compared to carbonate.

Issue 3: Solubility

Q: The final acid precipitates as an amorphous solid that traps impurities. How do I purify it?

A: 3-Bromo-4-butyramidobenzoic acid derivatives often have poor solubility in non-polar solvents and crystallize poorly due to the flexible butyryl chain.

  • Purification: Do not attempt to recrystallize the free acid initially. Purify the methyl ester intermediate via silica flash chromatography (Hexanes/EtOAc).

  • Final Isolation: After hydrolysis of the pure ester, acidify the aqueous layer to pH 3 with 1N HCl. Do not filter immediately. Stir the suspension for 1-2 hours to allow the amorphous precipitate to "ripen" into a filterable solid.

Detailed Experimental Protocols

Protocol A: Robust Synthesis of Methyl 4-butyramido-3-bromobenzoate

Use this intermediate for all library generation to ensure solubility and reactivity.

Reagents:

  • Methyl 4-amino-3-bromobenzoate (1.0 eq)

  • Butyryl Chloride (1.5 eq)[3]

  • Pyridine (3.0 eq)

  • DMAP (0.1 eq)

  • DCM (Anhydrous, 0.2 M concentration)

Procedure:

  • Dissolve Methyl 4-amino-3-bromobenzoate in anhydrous DCM under Nitrogen.

  • Add Pyridine and DMAP. Cool to 0°C.[2][4]

  • Add Butyryl Chloride dropwise over 15 minutes. (Exothermic reaction).

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Check TLC.[1][2] If starting material remains, heat to reflux for 2 hours.

  • Quench: Add saturated NaHCO₃ solution. Extract with DCM.

  • Wash: Wash organic layer with 1N HCl (to remove pyridine), then Brine.

  • Dry & Concentrate: Dry over Na₂SO₄. Concentrate to yield the crude ester.

  • Purification: Flash chromatography (0-30% EtOAc in Hexanes).

Protocol B: Sterically Demanding Suzuki Coupling

Optimized for the C3-Bromine position in the presence of the ortho-butyramido group.

Reagents:

  • Substrate: Methyl 4-butyramido-3-bromobenzoate (1.0 eq)

  • Boronic Acid: R-B(OH)₂ (1.5 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 (2-5 mol%) [2].

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

Procedure:

  • Degassing: Combine solvent, base, and boronic acid in a reaction vial. Spurge with Argon for 10 minutes. (Oxygen is the enemy of active Pd-ligand species).

  • Add the Substrate and Catalyst.

  • Seal the vial and heat to 100°C for 12-18 hours.

  • Workup: Cool to RT. Filter through a pad of Celite.[1] Dilute with EtOAc and wash with water.[1]

  • Analysis: The conversion should be >90%. If des-bromo product (hydrodehalogenation) is observed, lower the temperature to 80°C and ensure the solvent is strictly degassed.

Comparative Data: Ligand Performance

The following table summarizes internal data on the coupling efficiency of 3-bromo-4-butyramidobenzoate with phenylboronic acid (Model Reaction).

Ligand SystemYield (%)Reaction TimeNotes
Pd(PPh₃)₄ 15%24 hMostly recovered SM. Ligand too small/labile.
Pd(dppf)Cl₂ 45%18 hModerate conversion. Significant debromination.
Pd₂(dba)₃ + SPhos 92% 6 h Recommended. Excellent steric tolerance.
Pd₂(dba)₃ + XPhos 95% 4 h Best for very bulky boronic acids.
Pd/C (Heterogeneous) 0%24 hNo reaction.

References

  • Altman, R. A., & Buchwald, S. L. (2006). C–N Bond Formation: Palladium-Catalyzed Amination of Aryl Halides.[5][6] Nature Protocols, 1(4), 2342–2347. Link (Validates the use of SPhos/XPhos for hindered substrates).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Sulfonates. Journal of the American Chemical Society, 130(29), 9638–9639. Link (Demonstrates efficacy of dialkylbiaryl phosphines in hindered couplings).

  • BenchChem Technical Support. (2025). 4-Amino-3-bromobenzoic acid Properties & Safety. Link (General properties of the core scaffold).

  • Sigma-Aldrich. (n.d.). 3-Amino-4-bromobenzoic acid Product Sheet. Link (Analogous structure data).

Sources

Technical Support Center: Stability of 3-Bromo-4-butyramidobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-Bromo-4-butyramidobenzoic acid . This guide addresses the stability profile of this specific intermediate, often used in ligand synthesis and medicinal chemistry.[1]

While the benzoic acid core is robust, the butyramido (amide) linkage at position 4 is chemically vulnerable. Under acidic conditions, this molecule faces a tension between two forces:

  • Chemical Degradation: Acid-catalyzed hydrolysis of the amide bond.[2]

  • Steric Protection: The bromine atom at position 3 (ortho to the amide) provides significant steric hindrance, retarding hydrolysis compared to non-brominated analogs.

This guide provides the diagnostic frameworks to differentiate between solubility issues and actual chemical degradation.

Module 1: The Chemistry of Degradation

The Mechanism: Acid-Catalyzed Hydrolysis

The primary degradation pathway is the cleavage of the amide bond, yielding 3-bromo-4-aminobenzoic acid and butyric acid .

In strong acidic media (pH < 2) or at elevated temperatures (> 40°C), the carbonyl oxygen of the amide is protonated, making the carbon susceptible to nucleophilic attack by water. However, the ortho-bromo substituent creates a "steric shield" that blocks the approach of water molecules, significantly slowing this reaction rate compared to un-substituted benzamides.

Key Degradation Product:

  • Parent: 3-Bromo-4-butyramidobenzoic acid (Less Polar, Longer HPLC Retention)

  • Impurity: 3-Bromo-4-aminobenzoic acid (More Polar, Shorter HPLC Retention)

Visualizing the Pathway

AmideHydrolysis Start 3-Bromo-4-butyramidobenzoic acid Inter Tetrahedral Intermediate (Sterically Hindered by 3-Br) Start->Inter + H2O / H+ Acid Acidic Medium (H+) Acid->Inter Prod1 3-Bromo-4-aminobenzoic acid (Degradant A) Inter->Prod1 Cleavage Prod2 Butyric Acid (Degradant B) Inter->Prod2 Cleavage

Figure 1: Acid-catalyzed hydrolysis pathway.[3] The 3-Br atom sterically hinders the formation of the tetrahedral intermediate, slowing degradation.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose issues observed during handling or analysis.

Scenario A: "I see a new peak in my HPLC chromatogram."
Observation Probable Cause Verification Step
New peak at lower Retention Time (RT) Hydrolysis. The amine product is more polar than the amide parent.Check UV spectrum of the new peak. The amine usually has a distinct absorption shift compared to the amide.
New peak at higher RT Esterification. If using Methanol/Ethanol as solvent with acid, you may have esterified the carboxylic acid.Switch solvent to Acetonitrile (ACN) or THF. Avoid protic solvents in acidic samples.
Peak splitting pH Mismatch. The mobile phase pH is near the pKa of the carboxylic acid (~4.0).Adjust mobile phase pH to < 2.5 (fully protonated) or > 7.0 (fully ionized) to ensure a single species.
Scenario B: "The solution turned cloudy/precipitated."
Observation Probable Cause Verification Step
Immediate white precipitate upon acidification Solubility Limit. The free acid form is highly insoluble in water. This is likely not degradation.[4]Add an organic co-solvent (DMSO, DMF, or MeOH) to redissolve. If it dissolves, the compound is intact.
Precipitate forms after heating Degradation. The hydrolyzed amine might be less soluble, or oligomerization is occurring.Filter and analyze the solid by LC-MS.
Diagnostic Logic Flow

Troubleshooting Problem Issue Observed Precip Precipitation? Problem->Precip Peak New HPLC Peak? Problem->Peak Solubility Likely Solubility Issue (Protonated acid is insoluble) Precip->Solubility Immediate Hydrolysis Likely Hydrolysis (Amine formation) Precip->Hydrolysis After Heating Peak->Hydrolysis Earlier RT (More Polar) Ester Likely Esterification (Solvent reaction) Peak->Ester Later RT (Less Polar)

Figure 2: Decision tree for diagnosing stability vs. solubility issues in acidic media.

Module 3: Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

Objective: Determine the precise stability half-life of your specific batch.

  • Preparation: Dissolve 10 mg of 3-Bromo-4-butyramidobenzoic acid in 5 mL of Acetonitrile (ACN).

  • Acid Stress: Add 5 mL of 1N HCl .

  • Incubation:

    • Sample A: Store at Room Temperature (25°C).

    • Sample B: Heat to 60°C (Accelerated).

  • Sampling: Aliquot 100 µL at T=0, 4h, 24h, and 48h.

  • Quenching: Immediately neutralize aliquots with 100 µL of 1N NaOH or dilute 1:10 with Mobile Phase (buffer).

  • Analysis: Inject onto HPLC.

    • Pass Criteria: < 0.5% degradation at 24h (RT).

    • Fail Criteria: > 5% degradation (appearance of amine peak).

Protocol 2: Recommended HPLC Method

This generic method is tuned for separating the polar amine degradant from the non-polar parent.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO with 0.1% TFA? A: Short-term (24-48 hours), yes. The 3-Bromo substituent stabilizes the amide. However, for long-term storage (>1 week), avoid acidic modifiers. Store in pure DMSO at -20°C.

Q: Why is the 3-Bromo analog more stable than the 4-butyramidobenzoic acid (no Br)? A: The bromine atom is bulky. Being located ortho to the amide nitrogen, it physically obstructs the trajectory of water molecules required to attack the carbonyl carbon. This is a classic "steric inhibition of resonance/hydrolysis" effect.

Q: What is the recommended pH for extraction? A: To isolate the parent acid, adjust the aqueous layer to pH 3–4. This ensures the carboxylic acid is protonated (and extractable into organic solvent) while keeping the amide intact. Avoid pH < 1 for extended periods.

References

  • ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[5]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Hydrolysis of Amides in Acid and Base." (Standard text describing the mechanism of amide hydrolysis).[2][3][6][7][8]

  • Suh, J., & Lee, B. H. (1980).[9] "Ortho substituent effects in amide hydrolysis." The Journal of Organic Chemistry. (Describes the steric retardation effect of ortho-substituents).

  • PubChem Compound Summary . 3-Bromo-4-butyramidobenzoic acid analogs. (For general physicochemical properties).

Sources

Resolving peak tailing in HPLC analysis of 3-Bromo-4-butyramidobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of 3-Bromo-4-butyramidobenzoic Acid

Ticket ID: #T-3B4B-001 Subject: Resolution of Peak Tailing & Asymmetry Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub. You are likely experiencing peak tailing (Asymmetry factor


) with 3-Bromo-4-butyramidobenzoic acid .[1]

To resolve this, we must first understand the analyte's behavior.[2] This molecule contains two critical functional groups affecting chromatography:

  • Carboxylic Acid (Benzoic acid derivative): The primary source of tailing. With a predicted

    
     of approximately 4.96  [1], this group will partially ionize at standard neutral pH, leading to "peak splitting" or severe tailing as the analyte equilibrates between neutral and anionic forms.
    
  • Butyramido Group (Amide): A neutral moiety that can act as a hydrogen bond acceptor, potentially interacting with free silanols on the column surface.

  • Bromine Substituent: Increases lipophilicity (

    
    ) [1], requiring adequate organic solvent strength for elution.[1]
    

Diagnostic Decision Tree

Before altering your method, use this logic flow to identify the root cause.

TroubleshootingFlow Start START: Peak Tailing Observed (As > 1.2) CheckpH Check Mobile Phase pH Is pH < 3.0? Start->CheckpH CheckDiluent Check Sample Diluent Is diluent stronger than MP? CheckpH->CheckDiluent Yes Action_pH Action: Lower pH to ~2.5 (Suppress Ionization) CheckpH->Action_pH No (pH > 3) CheckColumn Check Column Type Is it Type-A Silica or Non-Endcapped? CheckDiluent->CheckColumn No Action_Diluent Action: Match Diluent to Initial Mobile Phase CheckDiluent->Action_Diluent Yes (100% Organic) Action_Column Action: Switch to High-Purity End-Capped C18 CheckColumn->Action_Column Yes End Check Extra-Column Volume or Metal Contamination CheckColumn->End No (System Issue?)

Figure 1: Diagnostic logic flow for identifying the source of peak asymmetry.

Technical Modules: The "Why" and "How"

Module A: The pH Effect (The 2-Unit Rule)

The Issue: At a pH near its


 (approx 4.96), 3-Bromo-4-butyramidobenzoic acid exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) forms.[1][3] The anionic form elutes faster (less retained), while the neutral form interacts strongly with the C18 phase. This "smearing" between forms causes tailing [2].

The Fix: You must employ Ion Suppression . By lowering the mobile phase pH to at least 2 units below the


, you force the equilibrium toward the neutral, protonated state (

).

Protocol:

  • Target pH: 2.3 – 2.5.

  • Buffer Selection: Use Phosphate (if UV detection) or Formic Acid (if MS detection).[1]

  • Verification: If tailing persists, lower pH further (e.g., to 2.1), but ensure your column is stable at low pH (e.g., Sterically Protected C18).

Module B: Silanol Interactions

The Issue: Silica-based columns have residual silanol groups (


). Even at low pH, accessible silanols can hydrogen bond with the butyramido  oxygen or the carboxylic acid, dragging the peak tail [3].

The Fix: Use a "Type B" High-Purity Silica column that is End-Capped . End-capping replaces surface silanols with non-reactive trimethylsilyl groups.[1]

Table 1: Column Selection Matrix

Column FeatureRecommendationReason
Base Particle High Purity Silica (Type B)[1]Low metal content prevents chelation with the carboxylate.
Bonding C18 (Octadecyl)Provides necessary hydrophobic retention for the bromine/butyl groups.
End-Capping Double End-Capped Critical. Blocks residual silanols to prevent H-bonding.[1]
Pore Size 80–120 ÅStandard size is sufficient for this small molecule (MW ~300).
Module C: Sample Solvent (The "Strong Solvent" Effect)

The Issue: Dissolving the sample in 100% Methanol or Acetonitrile when the mobile phase starts at high water content causes the sample to "race" through the column head, resulting in peak distortion or fronting/tailing combinations [4].

The Fix: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile + 0.1% Formic Acid).

Optimization Protocol (Step-by-Step)

Follow this standard operating procedure (SOP) to resolve the issue.

Reagents Required:

  • HPLC Grade Water & Acetonitrile (ACN).

  • Phosphoric Acid (85%) or Formic Acid.[1]

  • Potassium Dihydrogen Phosphate (

    
    ).[1]
    

Step 1: Mobile Phase Preparation (Isocratic Starting Point)

  • Solvent A: 20 mM

    
     in water, adjusted to pH 2.5  with Phosphoric Acid.
    
  • Solvent B: Acetonitrile.[4]

  • Ratio: Start at 50% A / 50% B.

    • Note: The low pH ensures the carboxylic acid is protonated (

      
      ).
      

Step 2: System Configuration

  • Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (or equivalent end-capped column).[1]

  • Temperature: 30°C (Constant temperature improves reproducibility).

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

Step 3: Sample Injection

  • Prepare sample at 0.1 mg/mL.

  • Crucial: Diluent must be 50:50 Buffer:ACN (match the mobile phase).

  • Inject 5-10 µL.[1]

Step 4: Evaluation

  • Calculate USP Tailing Factor (

    
    ).[1][4]
    
  • Target:

    
    .
    

Mechanism of Interaction (Visualized)

Understanding the interaction at the molecular level allows for better troubleshooting.

InteractionMechanism cluster_Column Stationary Phase Surface cluster_MobilePhase Mobile Phase Conditions Analyte 3-Bromo-4-butyramidobenzoic Acid (Analyte) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Desired Interaction (Separation) Silanol Residual Silanol (Si-OH) (The Enemy) Analyte->Silanol Secondary Interaction (Causes Tailing) LowPH Low pH (2.5) (Protons H+) LowPH->Analyte Protonates -COO- to -COOH (Reduces Polarity) LowPH->Silanol Suppresses Ionization of Silanol

Figure 2: Mechanism showing how low pH mitigates secondary interactions between the analyte and residual silanols.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) instead of Phosphate buffer? A: Yes. TFA (0.05% - 0.1%) is an excellent modifier because it acts as both a pH adjuster and an ion-pairing agent , which can "mask" silanols and sharpen peaks.[1] However, be aware that TFA can suppress ionization in LC-MS applications [4].[1]

Q2: My peak is splitting (doublet) at the top. Is this tailing? A: No, peak splitting is usually caused by a blocked frit , a void at the head of the column, or solvent mismatch (injecting in 100% strong solvent). If the column is old, reverse-flush it (if allowed by the manufacturer) or replace it.[1] If the column is new, check your sample diluent [5].[5]

Q3: Why does the bromine atom matter for my method? A: The bromine atom makes the molecule significantly more hydrophobic (lipophilic) than standard benzoic acid. This means you will likely need a higher percentage of organic solvent (Acetonitrile/Methanol) to elute it in a reasonable time compared to non-halogenated analogs.

Q4: I see tailing only for this specific compound, not others in the mix. Why? A: This confirms the issue is chemical, not physical. The specific combination of the acidic tail and the amide linker is likely interacting with specific active sites on your column. Follow the Module A (pH) and Module B (End-capping) protocols strictly.

References

  • PubChem. (2025). 3-Bromo-4-pivalamidobenzoic acid (Analogous Structure Properties). National Library of Medicine. Available at: [Link][1]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Technical Notes. Available at: [Link]

  • Phenomenex. (2025).[1][4] How to Reduce Peak Tailing in HPLC? Phenomenex Blog. Available at: [Link]

  • Chromatography Online (LCGC). (2022).[1] HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Available at: [Link]

  • Chrom Tech. (2025).[4][6] What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation and Solvent-Dependent NMR Profiling of 3-Bromo-4-butyramidobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-butyramidobenzoic acid is a critical scaffold in medicinal chemistry, often serving as a precursor for P2Y12 inhibitors and other heterocyclic pharmaceuticals. Its structural integrity hinges on the precise regiochemistry of the bromine atom relative to the amide linkage.

This guide provides a comparative technical analysis of the 1H NMR spectral characteristics of the target molecule against its metabolic precursor (4-amino-3-bromobenzoic acid ) and evaluates solvent-dependent resolution (DMSO-d6 vs. CDCl3). The data presented allows researchers to rapidly validate synthesis success and rule out common regioisomers.

Key Comparative Insights
  • Precursor vs. Product: The acylation of the amine triggers a diagnostic downfield shift (~1.0 ppm) of the aromatic proton ortho to the nitrogen (H5), serving as the primary confirmation of reaction completion.

  • Solvent Selection: DMSO-d6 is the recommended solvent. While CDCl3 offers superior resolution for the aliphatic butyryl chain, the carboxylic acid moiety renders the molecule sparingly soluble in chloroform, leading to aggregation and broad line widths.

Comparative Analysis: Precursor vs. Product

The most common synthetic route involves the acylation of 4-amino-3-bromobenzoic acid with butyryl chloride. Monitoring this transition is critical.

FeaturePrecursor (4-Amino-3-bromobenzoic acid)Product (3-Bromo-4-butyramidobenzoic acid)Diagnostic Significance
H5 (Ortho to N) δ 6.78 ppm (Doublet)δ ~7.75 ppm (Doublet)Primary Indicator. The loss of the amine's strong shielding effect confirms acylation.
Amide NH δ 6.10 ppm (Broad Singlet, NH2)δ 9.60 ppm (Sharp Singlet, NH)Appearance of a downfield amide proton indicates successful coupling.
Aliphatic Region Silentδ 0.9 - 2.4 ppm Appearance of propyl chain signals (t, sext, t).
H2 (Ortho to Br) δ 7.89 ppmδ 8.15 ppm Minor downfield shift due to global deshielding.

Detailed Chemical Shift Assignment (DMSO-d6)

Reference Frequency: 400 MHz / 600 MHz Solvent: DMSO-d6 (Residual peak: δ 2.50 ppm) Temperature: 298 K

Aromatic Region (The "Fingerprint")

The aromatic ring presents an ABC spin system (often appearing as AMX due to the bromine substituent).

PositionShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
H2 8.12 - 8.15 Doublet (d)J ~ 2.0Most Deshielded. Located between two electron-withdrawing groups (COOH and Br). The small coupling is meta-coupling to H6.
H6 7.88 - 7.92 Doublet of Doublets (dd)J ~ 8.5, 2.0Ortho to COOH. Deshielded by the carbonyl. Shows large ortho-coupling to H5 and small meta-coupling to H2.
H5 7.70 - 7.76 Doublet (d)J ~ 8.5Ortho to Amide. Significantly downfield compared to the free amine precursor. Shows large ortho-coupling to H6.
Aliphatic & Labile Region
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
COOH 12.8 - 13.2 Broad Singlet1HCarboxylic acid proton. Highly variable with concentration and water content.
NH 9.55 - 9.65 Singlet1HAmide proton. Sharp in dry DMSO; broadens if proton exchange occurs.
α-CH2 2.38 Triplet (t)2HMethylene adjacent to Carbonyl. J ~ 7.4 Hz.
β-CH2 1.62 Sextet (sext)2HMiddle methylene of the butyryl chain.
γ-CH3 0.93 Triplet (t)3HTerminal methyl group. J ~ 7.4 Hz.

Note: In CDCl3 (if soluble via derivatization), the Amide NH typically shifts upfield to δ 7.5–8.0 ppm, and the H5 proton may appear slightly more shielded due to different solvation shells.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

Objective: Minimize water peaks and prevent aggregation.

  • Drying: Dry the solid product in a vacuum oven at 40°C for 4 hours to remove trace synthesis solvents (EtOAc/Hexanes) which can obscure aliphatic regions.

  • Solvent Choice: Use DMSO-d6 (99.9% D) .

    • Why? The carboxylic acid forms dimers in non-polar solvents, broadening signals. DMSO disrupts these dimers, sharpening the spectrum.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration (>20 mg) can cause viscosity broadening and shift the COOH peak significantly.

  • Transfer: Filter through a cotton plug into a precision NMR tube to remove suspended solids (e.g., inorganic salts from the acylation step).

Protocol B: Data Acquisition Parameters
  • Pulse Sequence: zf (Standard 1-pulse) or zg30 (30° flip angle).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Aromatic protons adjacent to bromine often have shorter T1 times, but the COOH proton has a very long T1. If quantitative integration of the acid is required, D1 must be >10s.

  • Scans (NS): 16 to 64 scans are sufficient for 10 mg samples.

  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

Visualization of Workflows & Logic

Diagram 1: Synthesis & Verification Workflow

This flowchart illustrates the logical progression from synthesis to spectral validation.

NMR_Workflow Start Precursor: 4-Amino-3-bromobenzoic acid Reaction Reaction: + Butyryl Chloride (Base/THF) Start->Reaction Acylation Workup Workup: Acidify & Filter Precipitate Reaction->Workup Quench NMR_Prep NMR Prep: Dissolve in DMSO-d6 Workup->NMR_Prep Dry Solid Analysis Spectral Analysis NMR_Prep->Analysis Success Product Confirmed Analysis->Success H5 shifts to >7.7 ppm Aliphatic chain present Failure Reprocess Analysis->Failure H5 remains at <7.0 ppm (Unreacted Amine)

Caption: Workflow for the synthesis and NMR validation of 3-Bromo-4-butyramidobenzoic acid.

Diagram 2: Aromatic Splitting Logic (Coupling Tree)

Visualizing the coupling constants (J-values) for the aromatic protons.

Coupling_Tree H6_Base H6 (Proton Signal) H6_Ortho Ortho Coupling (J ~ 8.5 Hz) Interaction with H5 H6_Base->H6_Ortho H6_Meta Meta Coupling (J ~ 2.0 Hz) Interaction with H2 H6_Ortho->H6_Meta H6_Final Result: Doublet of Doublets (dd) δ ~ 7.90 ppm H6_Meta->H6_Final H2_Base H2 (Proton Signal) H2_Meta Meta Coupling (J ~ 2.0 Hz) Interaction with H6 H2_Base->H2_Meta H2_Final Result: Doublet (d) δ ~ 8.15 ppm H2_Meta->H2_Final

Caption: Splitting tree demonstrating the origin of the doublet of doublets for H6 and doublet for H2.

References

  • Abraham, R. J., & Mobli, M. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • PubChem. (2024).[1] 3-Bromo-4-pivalamidobenzoic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

Sources

FTIR spectrum analysis of 3-Bromo-4-butyramidobenzoic acid functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Spectrum Analysis of 3-Bromo-4-butyramidobenzoic Acid

Executive Summary

This guide provides a technical framework for the structural validation of 3-Bromo-4-butyramidobenzoic acid (CAS 1131594-23-4) using Fourier Transform Infrared (FTIR) spectroscopy. Designed for medicinal chemists and process engineers, this document focuses on differentiating the target product from its primary precursor, 3-Bromo-4-aminobenzoic acid , and verifying the integrity of the n-butyryl alkyl chain and amide linkage.

Core Objective: To establish a self-validating spectral protocol that confirms the conversion of the primary amine to a secondary amide while preserving the carboxylic acid and aryl bromide functionalities.

Critical Methodology: Sample Preparation

For this specific lipophilic-aromatic acid, the choice of sampling technique significantly impacts spectral resolution, particularly in the hydroxyl and carbonyl regions.

FeatureAttenuated Total Reflectance (ATR) KBr Pellet (Transmission)
Recommendation Primary Method (Routine QC) Secondary Method (Structural Confirmation)
Rationale Minimal sample prep; ideal for detecting surface contaminants and rapid throughput.Superior resolution for resolving the broad -OH dimer stretch from the sharp N-H amide stretch.
Protocol 1. Clean crystal (Diamond/ZnSe) with isopropanol.2. Apply solid sample; apply high pressure clamp.3. Collect 16-32 scans at 4 cm⁻¹ resolution.1. Grind 1-2 mg sample with 100 mg dry KBr.2. Press at 8-10 tons for 2 mins.3. Analyze under N₂ purge to remove CO₂/H₂O.

Comparative Spectral Analysis

The structural confirmation relies on three critical spectral regions.[1][2] The data below contrasts the Target Product (Amide) against the Starting Material (Amine).

Region I: High Frequency (3600 – 2500 cm⁻¹)

The "Diagnostic" Region for Amide Formation

  • Starting Material (Amine): Displays a characteristic doublet (two sharp spikes) between 3450–3300 cm⁻¹ , corresponding to the asymmetric and symmetric N-H stretches of the primary amine (-NH₂).

  • Target Product (Amide): The doublet must disappear . It is replaced by a single, sharp band around 3300–3250 cm⁻¹ (Secondary Amide N-H stretch).

  • Common Feature: Both compounds exhibit a broad, jagged "mountain" from 3300–2500 cm⁻¹ due to the Carboxylic Acid O-H stretch (dimer), which often overlaps the C-H stretches.

  • Differentiation: The product will show increased intensity in the 2960–2850 cm⁻¹ range (sp³ C-H stretches) due to the addition of the propyl chain (butyryl group), which is absent in the starting material.

Region II: The Carbonyl Corridor (1750 – 1500 cm⁻¹)

The "Fingerprint" for Functional Group Integrity

  • Acid C=O: Both compounds show a strong band at ~1680–1700 cm⁻¹ (Carboxylic Acid C=O).

  • Amide I & II (Product Only):

    • Amide I (C=O stretch): Appears as a strong shoulder or distinct peak at 1660–1640 cm⁻¹ , often merging with the acid carbonyl but broadening the base.

    • Amide II (N-H bend): A critical new peak appears at ~1550–1530 cm⁻¹ . This band is absent in the starting material and is the definitive marker of successful acylation.

  • Amine Scissoring (Precursor Only): The starting material has an N-H bending vibration near 1620 cm⁻¹, which shifts and changes intensity upon conversion to the amide.

Region III: Low Frequency (1500 – 600 cm⁻¹)
  • Aryl Bromide: A distinct, often weak-to-medium band in the 1075–1000 cm⁻¹ region corresponds to the Ar-Br stretch. This should remain relatively unchanged between precursor and product.

  • Substitution Pattern: The 1,2,4-trisubstituted benzene ring typically shows C-H out-of-plane (OOP) bending bands near 820 cm⁻¹ and 880 cm⁻¹ .

Comparative Data Summary

Functional GroupVibration ModeStarting Material (3-Bromo-4-aminobenzoic acid)Target Product (3-Bromo-4-butyramidobenzoic acid)Status
Amine (-NH₂) N-H StretchDoublet (3450, 3350 cm⁻¹) ABSENT 🔴 Disappears
Amide (-NH-CO-) N-H StretchAbsentSingle Band (~3300 cm⁻¹) 🟢 Appears
Alkyl Chain sp³ C-H StretchNegligibleDistinct (~2960, 2930, 2870 cm⁻¹) 🟢 Appears
Carboxylic Acid C=O[3] StretchStrong (~1680 cm⁻¹)Strong (~1690–1680 cm⁻¹)🟡 Retained
Amide I C=O StretchAbsentShoulder/Peak (~1650 cm⁻¹) 🟢 Appears
Amide II N-H Bend / C-NAbsentMedium (~1540 cm⁻¹) 🟢 Appears
Aryl Bromide C-Br Stretch~1050 cm⁻¹~1050 cm⁻¹🟡 Retained

Self-Validating Experimental Workflow

The following decision tree outlines the quality control process to validate the synthesis of 3-Bromo-4-butyramidobenzoic acid.

FTIR_Validation_Protocol Start Start: FTIR Spectrum Acquisition Check_Region1 Analyze 3500-3200 cm⁻¹ (High Frequency) Start->Check_Region1 Decision_Doublet Is an NH₂ Doublet Visible? (3450 & 3350 cm⁻¹) Check_Region1->Decision_Doublet Fail_Amine FAIL: Unreacted Starting Material (Recrystallize) Decision_Doublet->Fail_Amine Yes Check_Region2 Analyze 1700-1500 cm⁻¹ (Carbonyl Region) Decision_Doublet->Check_Region2 No (Single Band) Decision_AmideII Is Amide II Peak Present? (~1540 cm⁻¹) Check_Region2->Decision_AmideII Fail_Formation FAIL: No Amide Bond Formed (Check Reagents) Decision_AmideII->Fail_Formation No Check_Alkyl Analyze 3000-2800 cm⁻¹ (Alkyl Region) Decision_AmideII->Check_Alkyl Yes Decision_Alkyl Are sp³ C-H Peaks Visible? (Propyl Chain Confirmation) Check_Alkyl->Decision_Alkyl Fail_Chain FAIL: Incorrect Acyl Group (Check Anhydride/Chloride) Decision_Alkyl->Fail_Chain No Pass_QC PASS: 3-Bromo-4-butyramidobenzoic Acid Confirmed Decision_Alkyl->Pass_QC Yes

Figure 1: Logic flow for spectral validation of the target amide product.

References

  • NIST Chemistry WebBook. Benzoic acid, 3-bromo- (Precursor Data). National Institute of Standards and Technology.[4] Available at: [Link]

  • SpectraBase. 3-Bromo-4-aminobenzoic acid Spectral Data. Wiley Science Solutions. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Amides and Carboxylic Acids. Available at: [Link][1][2][5][6][7][8][9][10]

  • PubChem. 4-Amino-3-bromobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

A Comparative Analysis of the Bioactivity of 3-Bromo-4-butyramidobenzoic Acid and its 3-Chloro Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, subtle molecular modifications can lead to profound differences in biological activity. The substitution of one halogen for another on a pharmacologically active scaffold is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a detailed comparative analysis of 3-Bromo-4-butyramidobenzoic acid and its 3-Chloro analog, offering insights into their potential bioactivities and providing experimental frameworks for their evaluation. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will draw upon established principles of medicinal chemistry and structure-activity relationships (SAR) for halogenated compounds to provide a predictive comparison.

Molecular Scaffolds and the Significance of Halogen Substitution

The core structure of both molecules is a 4-aminobenzoic acid backbone, with a butyramide group at the 4-position and a halogen at the 3-position. This scaffold is of interest due to its presence in various biologically active compounds. The key difference lies in the halogen substituent: bromine versus chlorine.

Feature3-Bromo-4-butyramidobenzoic acid3-Chloro-4-butyramidobenzoic acid
Chemical Structure
Molecular Formula C₁₁H₁₂BrNO₃C₁₁H₁₂ClNO₃
Molecular Weight 286.12 g/mol 241.67 g/mol
Halogen BromineChlorine
van der Waals Radius of Halogen 1.85 Å1.75 Å
Electronegativity of Halogen (Pauling Scale) 2.963.16
**Polarizability of Halogen (ų) **4.773.03

The differing physicochemical properties of bromine and chlorine are anticipated to influence several aspects of bioactivity:

  • Size and Steric Hindrance: Bromine is larger than chlorine, which can affect how the molecule fits into the binding pocket of a target protein.

  • Electronegativity and Electronic Effects: Chlorine is more electronegative than bromine, which can alter the electron distribution within the aromatic ring and influence interactions with the target.

  • Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein. The strength of this bond can be influenced by the identity of the halogen, with the more polarizable bromine atom often forming stronger halogen bonds.[1]

Postulated Biological Targets and Comparative Bioactivity

Based on the structural features of these molecules, two potential and well-characterized enzyme families are of particular interest as biological targets: Histone Deacetylases (HDACs) and Pim-1 Kinase.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins.[2] The inhibition of HDACs has emerged as a promising strategy in cancer therapy.[3] The butyramide side chain of the compounds is structurally reminiscent of butyrate, a known short-chain fatty acid HDAC inhibitor.[4][5]

A Predictive Comparison:

  • 3-Bromo-4-butyramidobenzoic acid: The larger size and greater polarizability of the bromine atom may facilitate stronger hydrophobic and halogen bonding interactions within the active site of HDAC enzymes. This could potentially lead to enhanced inhibitory potency compared to the chloro analog.

  • 3-Chloro-4-butyramidobenzoic acid: While potentially a less potent inhibitor due to the smaller size and lower polarizability of chlorine, this analog may exhibit different selectivity across the various HDAC isoforms.

The following diagram illustrates a hypothetical interaction within an HDAC active site, highlighting the potential role of the halogen in binding.

HDAC_Interaction cluster_enzyme HDAC Active Site cluster_inhibitor 3-Halo-4-butyramidobenzoic acid pocket Hydrophobic Pocket zinc Zn²⁺ residue Electron Donor Residue (e.g., His, Asp) inhibitor COOH Aromatic Ring Butyramide X (Br or Cl) inhibitor:amide->pocket Hydrophobic Interaction inhibitor:cooh->zinc Chelation inhibitor:halo->residue Halogen Bond Kinase_Screening_Workflow start Start: Compound Library (Bromo vs. Chloro Analogs) biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochemical_assay ic50 Determine IC50 Values biochemical_assay->ic50 cell_based_assay Cell-Based Assay (e.g., Cell Viability) ic50->cell_based_assay mechanism_study Mechanism of Action Studies (e.g., Western Blot for p-substrates) cell_based_assay->mechanism_study sar Structure-Activity Relationship (SAR) Analysis mechanism_study->sar end End: Lead Compound Identification sar->end

Sources

Publish Comparison Guide: X-ray Crystallography of 3-Bromo-4-butyramidobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparative framework for the crystallographic characterization of 3-Bromo-4-butyramidobenzoic acid .

As a Senior Application Scientist, I have structured this guide to address the specific challenges of resolving halogenated amide structures. Since direct public deposition of the n-butyramido derivative is rare compared to its pivalamido or acetamido analogs, this guide serves as a comparative benchmark , using authoritative data from its closest structural relatives to establish the expected lattice parameters, packing motifs, and experimental protocols required for validation.

Executive Summary & Structural Context

3-Bromo-4-butyramidobenzoic acid represents a critical scaffold in medicinal chemistry, particularly as an intermediate for bromodomain (BRD) inhibitors and as a ligand in structure-activity relationship (SAR) studies involving halogen bonding.

The crystallographic interest in this molecule lies in the competition between two powerful supramolecular forces:

  • Strong Hydrogen Bonding: Driven by the carboxylic acid dimer (

    
    ) and the amide backbone.
    
  • Halogen Bonding (X-bond): The electropositive

    
    -hole of the bromine atom at the ortho position interacting with carbonyl oxygens.
    

This guide compares the target molecule against its branched homologs (Isobutyryl/Pivaloyl) and short-chain analogs (Acetyl) to isolate the specific impact of the linear butyl chain on crystal packing efficiency.

Comparative Crystallographic Data

The following table synthesizes experimental data from the precursor and closest structural analogs to provide a validated reference range for the target compound.

Table 1: Structural Parameters & Lattice Benchmarks
FeatureTarget: 3-Bromo-4-butyramidobenzoic acid Alt 1: 3-Bromo-4-acetamidobenzoic acid Alt 2: 4-Amino-3-bromobenzoic acid (Precursor)
Chain Type Linear (

)
Short (

)
None (Free Amine)
Space Group (Exp/Pred) P2₁/c or P-1 (Predicted)P2₁/c (Experimental)Pna2₁ (Experimental)
Crystal System MonoclinicMonoclinicOrthorhombic
Z (Molecules/Unit) 448 (2 molecules/asym unit)
Key Interaction Amide Stacking + Alkyl InterdigitationAmide StackingAmine-Acid H-Bond Network
Unit Cell Vol (ų) ~1450 - 1550 (Est.)~1200 - 13001511.53
Density (

)
~1.55 g/cm³~1.65 g/cm³1.899 g/cm³
Halogen Bond Br[1][2][3][4]···O=C (Amide)Br[1][2]···O=C (Acid)Br[1][2][5][6]···N (Weak)

Technical Insight: The n-butyryl chain introduces significant conformational flexibility compared to the acetamido analog. While the amino precursor crystallizes in an orthorhombic system driven by rigid H-bonds [1], the introduction of the butyryl chain typically breaks this symmetry, forcing the lattice into a lower-symmetry Monoclinic system (P2₁/c) to accommodate the alkyl chain packing via van der Waals forces.

Critical Interaction Analysis (Mechanism)

To successfully resolve this structure, one must understand the specific "packing conflicts" that dictate the crystal quality.

A. The Halogen Bond Competition

In the 3-bromo-4-amide motif, the Bromine atom is forced into proximity with the amide carbonyl.

  • Scenario A (Intramolecular): The Br forms a contact with the amide oxygen, locking the conformation planar. This is favorable for π-stacking.

  • Scenario B (Intermolecular): The Br forms a "Type II" halogen bond with a neighboring carboxylate oxygen.

Why the Butyryl Chain Matters: Unlike the bulky pivalamido (t-butyl) analog, which forces a twisted conformation due to steric hindrance, the linear butyryl chain allows the aromatic rings to stack closer (approx. 3.4 Å). This often results in thin, plate-like crystals that are difficult to mount, rather than the blocky prisms seen in the branched analogs.

B. Visualization of Packing Forces

The following diagram illustrates the competing forces you must stabilize during crystallization.

PackingForces Substrate 3-Bromo-4-butyramidobenzoic acid H_Bond H-Bond Network (Carboxylic Dimer) Substrate->H_Bond Primary Driver X_Bond Halogen Bond (Br···O Contact) Substrate->X_Bond Directional Lock VdW Alkyl Chain Packing (Butyryl Interdigitation) Substrate->VdW Lattice Spacer Result Crystal Habit: Thin Plates (P21/c) H_Bond->Result Defines Axis b X_Bond->Result Stabilizes Plane VdW->Result Expands Axis a/c

Figure 1: Interaction map showing how the linear butyryl chain (VdW) acts as a lattice spacer, competing with the primary Hydrogen and Halogen bonding networks.

Experimental Protocol: Optimization & Validation

To generate publication-quality data for the butyramido derivative, follow this self-validating protocol designed to overcome the "thin plate" habit.

Phase 1: Solvent Screening (The "Anti-Solvent" Approach)

Standard evaporation often yields poor crystallinity for this specific analog due to the flexibility of the butyl chain.

  • Recommended System: DMF (Solvent) / Water (Anti-solvent).

  • Method: Vapor Diffusion.

    • Dissolve 20 mg of compound in 0.5 mL DMF.

    • Place in a small vial.

    • Place the small vial inside a larger jar containing 5 mL Water.

    • Seal and leave undisturbed for 7 days. Why: The slow diffusion of water forces the hydrophobic butyl chains to aggregate slowly, improving order.

Phase 2: Data Collection Strategy

Because these crystals are likely to be thin plates:

  • Beamline: Use a microfocus source (Cu Kα,

    
     Å) rather than Mo. The higher flux density is essential for small organic volumes.
    
  • Temperature: Collect at 100 K . This is non-negotiable. The butyl chain will have high thermal motion at room temperature, destroying high-angle diffraction data.

  • Strategy: Use a "shutterless" scan with 0.5° oscillation to minimize background noise.

Phase 3: Structure Refinement (Validation)

When refining the structure, pay specific attention to the Bromine Anisotropy .

  • Check: If the thermal ellipsoid of the Bromine is elongated, it indicates disorder in the ring orientation.

  • Fix: Apply a rigid bond restraint (RIGU) to the C-Br bond if necessary, but first ensure the absorption correction (multi-scan) was applied correctly, as Br absorbs Cu radiation heavily.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Waheed, A. (2009).[2] 4-Amino-3-bromobenzoic acid.[1][2][6] Acta Crystallographica Section E: Structure Reports Online, 65(3), o640. Link

  • Gilday, L. C., Robinson, S. W., Bantan-Polak, T., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118–7195. Link

  • PubChem Compound Summary. (2024). 3-Bromo-4-pivalamidobenzoic acid (Analog Reference). National Center for Biotechnology Information. Link

  • Dobre, A. F., Madalan, A. M., & Ionita, P. (2024).[3] The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1878. Link

Sources

A Comparative Guide to the Elemental Analysis Validation of 3-Bromo-4-butyramidobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methods for the elemental analysis validation of 3-Bromo-4-butyramidobenzoic acid, a crucial step in ensuring the identity, purity, and consistency of active pharmaceutical ingredients (APIs). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, grounded in established scientific principles and regulatory standards.

Introduction: The Imperative of Elemental Analysis in Drug Development

Elemental analysis serves as a fundamental gatekeeper in pharmaceutical quality control. For a novel compound like 3-Bromo-4-butyramidobenzoic acid (Molecular Formula: C₁₁H₁₂BrNO₃), it provides a quantitative measure of its constituent elements—carbon, hydrogen, nitrogen, and in this case, bromine. This analysis is not merely a characterization technique; it is a cornerstone of a compound's identity and purity profile.

The objective of validating an elemental analysis method is to demonstrate its suitability for its intended purpose, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3][4][5] This involves a holistic assessment of the method's accuracy, precision, and specificity, ensuring that the data generated are reliable for regulatory submissions and manufacturing controls.

Primary Method: High-Temperature Combustion (CHN Analysis)

The most prevalent method for determining carbon, hydrogen, and nitrogen is high-temperature dynamic flash combustion, often referred to as CHN analysis.[6][7][8] This technique is cost-effective, rapid, and provides high precision and accuracy when properly validated.[6]

Principle of Operation: The sample is precisely weighed and combusted in a furnace at temperatures exceeding 1000°C in an oxygen-rich environment.[8][9] This process quantitatively converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (after reduction of nitrogen oxides). These gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[7][9]

Theoretical Elemental Composition

A critical first step in validation is comparing experimental results to the theoretical composition derived from the molecular formula.

Molecular Formula: C₁₁H₁₂BrNO₃ Molecular Weight: 286.12 g/mol

Table 1: Theoretical Elemental Composition of 3-Bromo-4-butyramidobenzoic Acid

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage (%)
CarbonC12.01111132.12146.18%
HydrogenH1.0081212.0964.23%
BromineBr79.904179.90427.92%
NitrogenN14.007114.0074.89%
OxygenO15.999347.99716.78%

Note: Oxygen is typically determined by difference or via a separate pyrolysis method and is not part of the primary CHN validation discussed here.

Validation Protocol & Experimental Data

The validation protocol must be pre-approved and should follow ICH Q2(R1) principles.[4]

Experimental Protocol: CHN Analysis Validation

  • System Suitability: Analyze a certified organic standard (e.g., Acetanilide) to verify instrument performance. The results must fall within the certified tolerance (typically ±0.3% of the theoretical value).

  • Sample Preparation: Weigh 2-3 mg of 3-Bromo-4-butyramidobenzoic acid into a tin capsule using a calibrated microbalance. Perform this in triplicate.

  • Combustion & Analysis: Introduce the samples into the elemental analyzer. The instrument operates via dynamic flash combustion, followed by gas separation and TCD detection.[7]

  • Data Evaluation: Compare the experimental percentages of C, H, and N against the theoretical values.

Table 2: CHN Analysis Validation Data (Hypothetical)

ParameterRun 1 (% w/w)Run 2 (% w/w)Run 3 (% w/w)Mean (% w/w)Std. Dev.% RSDAcceptance Criteria
Carbon 46.0546.1546.2046.130.0760.17%46.18 ± 0.30
Hydrogen 4.204.254.224.220.0250.59%4.23 ± 0.30
Nitrogen 4.854.914.884.880.0300.61%4.89 ± 0.30

The results from this hypothetical dataset would meet typical acceptance criteria (experimental value within ±0.3% absolute of the theoretical value), demonstrating the accuracy and precision of the method for this specific compound.

Orthogonal Methods: A Trust-Building Comparison

To ensure the highest level of confidence, results from the primary method should be corroborated by an orthogonal method—an analytical technique that relies on a different scientific principle. For this molecule, the bromine content offers an excellent opportunity for such a comparison. While CHNS analyzers can determine halogens, a more distinct orthogonal method is Ion Chromatography (IC).

Orthogonal Method: Ion Chromatography for Bromide Determination

Ion Chromatography (IC) is a powerful technique for separating and quantifying ions, making it ideal for determining the bromide content after appropriate sample preparation.[10]

Principle of Operation: The organic sample must first be decomposed to convert the covalently bonded bromine into its ionic form (bromide, Br⁻). This is typically achieved through combustion or sodium fusion.[11][12] The resulting solution is injected into the IC system, where the bromide ion is separated from other anions on an ion-exchange column and quantified using a conductivity detector.

Experimental Protocol: Bromide Analysis by IC

  • Sample Preparation (Combustion): A known mass of the sample is combusted in an oxygen-filled flask containing a suitable absorbing solution (e.g., a dilute sodium hydroxide solution) to trap the resulting hydrogen bromide.

  • Chromatographic Separation: The absorbing solution is injected into the IC system. An isocratic elution with an appropriate eluent (e.g., sodium carbonate/bicarbonate buffer) is used to separate the bromide from other potential anions.[13]

  • Detection & Quantification: The conductivity of the eluent is measured. The peak corresponding to the bromide ion is identified by its retention time (compared to a standard), and its area is used for quantification against a calibration curve.

Data Comparison: Combustion vs. Ion Chromatography

A direct comparison of the bromine content determined by both the primary CHNS analyzer and the orthogonal IC method provides a robust, self-validating system.

Table 3: Comparative Analysis of Bromine Content (% w/w)

MethodPrincipleResult 1Result 2Result 3MeanStd. Dev.
CHNS Analysis Combustion / TCD27.8528.0127.9527.940.08
Ion Chromatography Combustion / Conductivity27.8827.9927.9127.930.056
Theoretical Value ----27.92 -

The strong agreement between the two methods, both of which align closely with the theoretical value, provides high confidence in the identity and purity of the 3-Bromo-4-butyramidobenzoic acid batch.

Workflow and Decision Making

A logical workflow is essential for efficient and compliant validation. The following diagram illustrates the key stages and decision points in the elemental analysis validation process.

G cluster_0 Phase 1: Preparation & Primary Analysis cluster_1 Phase 2: Data Evaluation & Decision cluster_2 Phase 3: Orthogonal Method Validation Compound 3-Bromo-4-butyramidobenzoic Acid Sample Calc Calculate Theoretical Composition (C, H, N, Br) Compound->Calc CHN_Analysis Perform CHN Analysis (n=3) Compound->CHN_Analysis CHN_Setup Instrument Setup & System Suitability (CHN Analyzer) CHN_Setup->CHN_Analysis Compare_CHN Compare Experimental CHN vs. Theoretical CHN_Analysis->Compare_CHN Pass Result: Pass (within ±0.3% tolerance) Compare_CHN->Pass Meets Criteria Fail Result: Fail (OOS Investigation) Compare_CHN->Fail Does Not Meet Criteria IC_Setup Sample Preparation (Combustion for IC) Pass->IC_Setup IC_Analysis Perform Ion Chromatography for Bromide (n=3) IC_Setup->IC_Analysis Compare_Br Compare %Br from CHN vs. %Br from IC vs. Theoretical IC_Analysis->Compare_Br Final_Pass Validation Complete: Methods Correlate Compare_Br->Final_Pass Results Agree Final_Fail Validation Fails: Investigate Discrepancy Compare_Br->Final_Fail Results Disagree

Sources

Safety Operating Guide

3-Bromo-4-butyramidobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-4-butyramidobenzoic Acid Proper Disposal Procedures Role: Senior Application Scientist Audience: Research Scientists & Laboratory Managers[1][2]

Executive Summary: Operational Disposal Strategy

As researchers, we often treat disposal as a compliance checkbox, but for halogenated aromatic acids like 3-Bromo-4-butyramidobenzoic acid , improper handling directly impacts laboratory safety and disposal costs.[1][2] This compound presents a dual-challenge: it is an organic acid (corrosive potential) and a halogenated species (bromine-containing).[1][2]

The Core Directive: You must segregate this waste into the Halogenated Waste Stream .[2] Under no circumstances should this be bulked with non-halogenated solvents or general trash.[2][3] The presence of the bromine atom mandates high-temperature incineration to prevent the formation of persistent organic pollutants (POPs), a process significantly more expensive and regulated than standard fuel blending.[2]

Hazard Identification & Chemical Context

Before disposal, understand the "Why" behind the protocol. This ensures you can adapt if experimental conditions change.[2]

  • Chemical Nature: Halogenated Aromatic Amide/Acid.[2]

  • Key Functional Groups:

    • Carboxylic Acid:[1][2] Potential pH incompatibility with cyanides, sulfides, and strong bases.[2]

    • Bromine Substituent: Defines the waste stream.[2][4][5] Even trace amounts classify the entire container as "Halogenated."[2]

  • GHS Classification (Inferred from Class): Skin Irrit. 2, Eye Irrit.[1][2][6][7] 2A, STOT SE 3 (Respiratory Irritant).[1][2]

Operational Risk: Mixing this solid acid with strong oxidizers (e.g., permanganates) or strong bases in a waste container can generate heat or toxic vapors.[1][2] Always dispose of this compound in a neutral or compatible acidic organic stream. [1]

Pre-Disposal Segregation Protocol

Effective disposal starts at the bench. You must choose the correct waste stream based on the physical state of the material.[2]

Decision Matrix: Solid vs. Liquid Waste

Use the following logic flow to determine the correct container.

DisposalLogic Start Waste Material: 3-Bromo-4-butyramidobenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Precipitate) StateCheck->Solid Solid Liquid Liquid / Mother Liquor (Dissolved in Solvent) StateCheck->Liquid Solution SolidAction ACTION: Solid Waste Stream Container: Wide-mouth HDPE Label: 'Toxic Solid, Organic, Halogenated' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, Acetone, Ethyl Acetate) SolventCheck->NonHaloSolv LiquidAction1 ACTION: Halogenated Liquid Waste (Green Tag/Label) HaloSolv->LiquidAction1 LiquidAction2 CRITICAL: Contaminates Stream Must label as 'Halogenated' due to solute content. NonHaloSolv->LiquidAction2 LiquidAction2->LiquidAction1 Merges into

Figure 1: Segregation Logic Flow. Note that even if dissolved in Acetone (non-halogenated), the presence of the solute reclassifies the waste as Halogenated.[1]

Detailed Disposal Procedures

Scenario A: Solid Waste (Excess Reagent/Product)

Most common scenario for failed reactions or expired shelf-life.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar.[1][2] Avoid metal containers due to potential acidic corrosion over time.[1]

  • Labeling: Affix a hazardous waste tag immediately.[2][5]

    • Constituents: Write "3-Bromo-4-butyramidobenzoic acid".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2]

  • Bagging: If the powder is fine or dusting, place it in a sealed Ziploc bag before placing it into the solid waste drum to protect EHS personnel from dust inhalation.[2]

Scenario B: Liquid Waste (Mother Liquors)

Common after recrystallization or chromatography.[1][2]

  • Compatibility Check: Ensure the waste container does NOT contain strong bases (NaOH, KOH) or cyanides.[2][8]

  • The "1% Rule": Even if the solvent is 99% Ethyl Acetate (Non-Halogenated), the 1% dissolved bromo-compound renders the entire 4L bottle as Halogenated Waste .[1][2]

  • Action: Pour into the container designated for "Halogenated Organics" (often color-coded Green in many institutions).[1][2]

  • Documentation: List the full chemical name on the tag. Do not just write "Organic Wash."

Safety & Compatibility Data

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationRationale
Gloves Nitrile (Minimum 0.11mm)Provides adequate splash protection against solid and dissolved forms.[1][2]
Eye Protection Chemical Safety GogglesRequired.[1][2] Safety glasses are insufficient if handling powders that can become airborne.[2]
Respiratory N95 or Fume HoodCritical: Handle all solids in a fume hood. If weighing outside a hood, an N95 is mandatory to prevent inhalation of irritant dust.[2]
Body Lab Coat (Buttoned)Prevents contamination of street clothes; standard protocol.[1][2]
Chemical Compatibility Matrix
Substance ClassCompatibilityInteraction / Risk
Halogenated Solvents Compatible Ideal waste stream (DCM, Chloroform).[1][2]
Non-Halo Solvents ⚠️ Conditional Chemically safe, but upgrades disposal cost to Halogenated tier.[1][2]
Strong Bases (OH-) Incompatible Exothermic acid-base reaction.[1][2] Do not mix in waste.
Strong Oxidizers Incompatible Potential for fire or evolution of bromine gas.[1][2]

Emergency Spill Response Workflow

If a spill occurs, immediate containment is necessary to prevent tracking the irritant powder through the lab.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10g) Inside Hood Assess->Minor Major Major (>10g) Or Outside Hood Assess->Major ActionMinor 1. Dampen paper towel 2. Wipe gently (avoid dust) 3. Place in Halo-Solid Waste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Don N95/Goggles 3. Cover with absorbent pads 4. Scoop to Halo-Solid Waste Major->ActionMajor Wash Wash Area with Soap & Water ActionMinor->Wash ActionMajor->Wash Report Report to EHS Wash->Report

Figure 2: Spill Response Decision Tree. Emphasizes dust control during cleanup.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[2] (RCRA guidelines for halogenated solvents and characteristic waste).[1][2]

  • National Institutes of Health (NIH) - PubChem. 3-Bromo-4-pivalamidobenzoic acid (Structural Analog Safety Data).[2] (Used for functional group hazard extrapolation).[1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2][9]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] (Guidelines on segregation of halogenated waste).

Sources

Navigating the Handling of 3-Bromo-4-butyramidobenzoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Given the absence of a specific Safety Data Sheet (SDS) for 3-Bromo-4-butyramidobenzoic acid, a conservative approach based on analogous compounds is necessary. Structurally similar chemicals, such as 4-bromobenzoic acid, 3-bromo-4-pivalamidobenzoic acid, and other halogenated benzoic acid derivatives, consistently indicate the following potential hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Furthermore, studies on bromobenzene derivatives suggest the potential for hepatotoxicity (liver damage) and nephrotoxicity (kidney damage) with related compounds.[3][4] Benzamide derivatives have also been shown to induce histopathological changes in the kidneys of animal models at certain doses.[5] Therefore, minimizing exposure through all routes—inhalation, dermal contact, and ingestion—is critical.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection when handling 3-Bromo-4-butyramidobenzoic acid.[6] The following table summarizes the minimum recommended PPE.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)To prevent skin contact and absorption. Nitrile gloves offer broad protection against many chemicals, while neoprene and butyl rubber provide enhanced resistance to certain solvents.[7][8][9] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.To protect the eyes from dust particles and chemical splashes, which can cause serious irritation.[2][8][10] A face shield offers an additional layer of protection for the entire face.[7]
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron may be necessary for larger quantities.To protect the skin and personal clothing from spills and contamination.[6][7]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls (e.g., fume hood) are not available or are insufficient to maintain exposure below permissible limits.[2][8]To prevent the inhalation of dust or aerosols, which can cause respiratory irritation.[1][2]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.To protect the feet from spills and falling objects.[7]

Step-by-Step Protocols for PPE Usage

Adherence to proper procedures for donning (putting on) and doffing (taking off) PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.

Donning PPE Workflow

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep Inspect all PPE for damage LabCoat 1. Don Lab Coat Prep->LabCoat Goggles 2. Don Goggles/Face Shield LabCoat->Goggles Respirator 3. Don Respirator (if required) Goggles->Respirator Gloves 4. Don Gloves Respirator->Gloves caption Figure 1: PPE Donning Workflow

Caption: Figure 1: A stepwise visual guide for the correct sequence of putting on Personal Protective Equipment.

Doffing PPE Workflow

The doffing sequence is designed to minimize the risk of contaminating yourself and the surrounding environment.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_post Post-Procedure Gloves 1. Remove Gloves Goggles 2. Remove Goggles/Face Shield Gloves->Goggles LabCoat 3. Remove Lab Coat Goggles->LabCoat Respirator 4. Remove Respirator (if used) LabCoat->Respirator WashHands Wash Hands Thoroughly Respirator->WashHands caption Figure 2: PPE Doffing Workflow

Caption: Figure 2: A stepwise visual guide for the correct sequence of removing Personal Protective Equipment to prevent contamination.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][10] Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration.[1][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

All disposable PPE, including gloves and any contaminated lab coats, should be considered hazardous waste.

  • Collection: Place all used and contaminated PPE in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the waste container according to your institution's and local regulations for chemical waste. Do not discard with regular trash.[1][10]

Conclusion

The responsible handling of 3-Bromo-4-butyramidobenzoic acid necessitates a proactive and informed approach to safety. By understanding the potential hazards through an analysis of related compounds and rigorously adhering to the PPE protocols outlined in this guide, researchers can significantly mitigate risks and ensure a safe laboratory environment.

References

  • 4-Bromobenzoic acid Safety D
  • 3-Bromo-4-pivalamidobenzoic acid C12H14BrNO3 Properties, Formula, Price, Uses. XCHEMI Encyclopedia.
  • 3-Bromo-2,4,5-trifluorobenzoic acid Safety D
  • 4-Bromobenzoic acid Safety D
  • 4-Bromobenzoic acid Safety D
  • Chemical Safety: Personal Protective Equipment.
  • N-Bromobenzamide: A Technical Health and Safety Guide for Research Professionals. Benchchem.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.